Fenozolone
Description
Propriétés
IUPAC Name |
2-ethylimino-5-phenyl-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIEVSUURELPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC(=O)C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864583 | |
| Record name | Fenozolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-16-6 | |
| Record name | Ordinator | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenozolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenozolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenozolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenozolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZI4LMU6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenozolone: A Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenozolone is a psychostimulant of the oxazolidinone class, developed in the 1960s. Structurally related to pemoline, its primary mechanism of action is understood to be the enhancement of catecholaminergic neurotransmission. Specifically, this compound acts as a norepinephrine-dopamine releasing agent (NDRA) and also inhibits the reuptake of these key neurotransmitters. This dual action leads to increased synaptic concentrations of norepinephrine and dopamine, resulting in its characteristic stimulant effects on the central nervous system.
Core Mechanism of Action: A Dual-Pronged Approach
The central nervous system effects of this compound are primarily attributed to its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT). The mechanism is twofold:
-
Inhibition of Neurotransmitter Reuptake: this compound competitively binds to NET and DAT, blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This action prolongs the presence of these neurotransmitters in the synapse, thereby enhancing their signaling.
-
Promotion of Neurotransmitter Release: As a releasing agent, this compound is thought to interact with the same transporters (NET and DAT) to induce a reverse transport, or efflux, of norepinephrine and dopamine from the presynaptic terminal into the synapse.
While the primary targets are norepinephrine and dopamine systems, some evidence suggests a weaker interaction with the serotonin transporter (SERT), leading to a minor inhibition of serotonin reuptake.[1]
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound at a catecholaminergic synapse.
Experimental Evidence and Protocols
In Vitro Neurotransmitter Uptake Inhibition
The primary evidence for this compound's mechanism of action comes from in vitro studies on rat brain tissue. An early study demonstrated that this compound competitively inhibits the uptake of norepinephrine in the hypothalamus and cortex, and dopamine in the corpus striatum and cortex.[1] The study noted that this inhibition occurred at higher concentrations than that of d,l-amphetamine.[1] Unfortunately, specific IC50 values from this study are not available in current literature databases.
While the specific protocol used for this compound is not fully detailed in available literature, a general methodology for such an assay is as follows:
-
Synaptosome Preparation:
-
Specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine) are dissected from rats.
-
The tissue is homogenized in a buffered sucrose solution.
-
The homogenate is subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with this compound at various concentrations.
-
A radiolabeled neurotransmitter (e.g., ³H-dopamine or ³H-norepinephrine) is added to initiate the uptake reaction.
-
The incubation is carried out at a physiological temperature (e.g., 37°C) for a short period.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.
-
The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibition of neurotransmitter uptake by this compound is calculated relative to a control (no drug).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The following diagram outlines a typical workflow for a neurotransmitter uptake assay.
References
An In-depth Technical Guide to the Synthesis of Fenozolone
This technical guide provides a comprehensive overview of the synthesis of Fenozolone, a central nervous system stimulant. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. It details the primary synthesis pathway, including a thorough experimental protocol and a summary of quantitative data.
Core Synthesis Pathway
This compound, with the chemical name 2-(ethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, is structurally related to pemoline.[1][2] The most commonly cited synthesis pathway involves a two-step process commencing with the formation of an N-acylurea intermediate, followed by an intramolecular cyclization to yield the final oxazolinone ring structure.[3]
The synthesis begins with the reaction of ethylurea and α-chlorophenylacetyl chloride to form the key intermediate, N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea. This intermediate is subsequently cyclized in the presence of a base, sodium ethoxide, which acts as a hydrogen halide acceptor, to produce this compound.[3]
Reaction Scheme
A visual representation of the two-step synthesis pathway for this compound is provided below.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea
This procedure outlines the formation of the crucial intermediate.
-
Preparation of Reactants : A suspension of 17.6 g of ethylurea is prepared in 150 cc of dry benzene.[3]
-
Addition of Acylating Agent : A solution of 18.9 g of α-chlorophenylacetyl chloride in 100 cc of benzene is added dropwise to the stirred ethylurea suspension over a period of 20 minutes.[3]
-
Reaction Incubation : The reaction mixture is kept at room temperature for 15 minutes.[3]
-
Reflux : The mixture is then refluxed for 5 hours.[3]
-
Isolation of Intermediate : The solvent is evaporated to yield the crude intermediate, N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea.[3]
-
Purification : The crude product is purified by crystallization from benzene.[3]
Step 2: Synthesis of this compound (Cyclization)
This protocol describes the conversion of the intermediate to the final product.
-
Preparation of Reaction Mixture : A suspension of 165.8 g of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea is made in 900 cc of absolute ethanol.[3]
-
Addition of Base : A solution of 15.8 g of sodium in 900 cc of ethanol (sodium ethoxide) is added to the suspension.[3]
-
Reflux : The mixture is refluxed for 2 hours.[3]
-
Crystallization and Isolation : The reaction mixture is kept overnight at room temperature, allowing the product to precipitate. The precipitate is separated, and the filtrate is evaporated.[3]
-
Workup : The residue is triturated with ice-water to yield the final product, this compound.[3]
-
Purification : The crude this compound is purified by crystallization from benzene.[3]
Quantitative Data
The following table summarizes the key quantitative data reported for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |
| N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea | C11H13ClN2O2 | 256.7 g/mol | 146 | - |
| This compound | C11H12N2O2 | 204.22 | 148 | 87 |
Data sourced from multiple reports.[3][4]
Logical Relationship of Synthesis Steps
The synthesis of this compound follows a logical progression from simple starting materials to a more complex heterocyclic structure. The workflow diagram below illustrates the relationship between the reactants, intermediate, and final product.
References
An In-depth Technical Guide to Fenozolone as a Norepinephrine-Dopamine Releasing Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenozolone is a psychostimulant compound developed in the 1960s, structurally related to pemoline.[1] It is classified as a norepinephrine-dopamine releasing agent (NDRA), also exhibiting reuptake inhibition at higher concentrations. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, pharmacological data, and relevant experimental methodologies. Due to the limited publicly available research on this compound, this guide also draws comparative insights from its structural analog, pemoline, to provide a more complete, albeit inferred, profile. This paper aims to consolidate existing knowledge and identify key areas for future research to fully elucidate the therapeutic potential and risks associated with this compound.
Introduction
This compound, known by the trade name Ordinator, is a central nervous system (CNS) stimulant developed by Laboratoires Dausse.[1] Chemically, it is 2-(ethylamino)-5-phenyl-1,3-oxazol-4-one.[2] Its pharmacological profile suggests effects similar to other psychostimulants, primarily through the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission.[2] While its clinical use has been limited and it is not widely marketed, its mechanism as an NDRA makes it a compound of interest for research into the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, where modulation of catecholaminergic systems is a key therapeutic strategy.[2]
Mechanism of Action
This compound's primary mechanism of action is the release of norepinephrine and dopamine from presynaptic neurons. It is also reported to inhibit the reuptake of these neurotransmitters, although this action is observed at higher concentrations compared to d,l-amphetamine.[3] The dual action of promoting release and inhibiting reuptake leads to an increased concentration of DA and NE in the synaptic cleft, thereby enhancing downstream signaling.
Signaling Pathway of a Norepinephrine-Dopamine Releasing Agent
The following diagram illustrates the general signaling pathway for an NDRA like this compound.
Pharmacological Data
Quantitative pharmacological data for this compound is scarce in publicly available literature. The following tables summarize the available information.
Receptor Binding Affinity
No specific binding affinity (Ki) values for this compound at the dopamine transporter (DAT) or norepinephrine transporter (NET) have been reported in the reviewed literature. One study from 1978 noted that this compound inhibits the uptake of norepinephrine and dopamine in a competitive manner at higher concentrations than d,l-amphetamine, suggesting a lower affinity than amphetamine.[3]
Table 1: Receptor Binding Affinity of this compound
| Target | Ligand | Ki (nM) | Species | Assay Type | Reference |
|---|---|---|---|---|---|
| Dopamine Transporter (DAT) | This compound | Not Reported | Rat | Not Specified | [3] |
| Norepinephrine Transporter (NET) | this compound | Not Reported | Rat | Not Specified |[3] |
Neurotransmitter Release Potency
Similarly, specific EC50 values for this compound-induced dopamine and norepinephrine release are not available.
Table 2: Neurotransmitter Release Potency of this compound
| Neurotransmitter | EC50 (nM) | Species | Assay Type | Reference |
|---|---|---|---|---|
| Dopamine | Not Reported | - | - | - |
| Norepinephrine | Not Reported | - | - | - |
Pharmacokinetic Properties
Detailed pharmacokinetic parameters for this compound have not been extensively reported.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route | Reference |
|---|---|---|---|---|
| Bioavailability | Not Reported | - | - | - |
| Tmax | Not Reported | - | - | - |
| Cmax | Not Reported | - | - | - |
| Half-life (t1/2) | Not Reported | - | - | - |
| Metabolism | Not Reported | - | - | - |
| Excretion | Not Reported | - | - | - |
Toxicological Data
Some acute toxicity data is available from patent literature.
Table 4: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
|---|---|---|---|
| White Mice | Oral | 425 mg/kg | [4] |
| White Mice | Intraperitoneal (i.p.) | 175 mg/kg |[4] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Protocol:
-
Membrane Preparation: Tissues or cells expressing the target transporter (DAT or NET) are homogenized and centrifuged to isolate the membrane fraction.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Neurotransmitter Release Assay (Synaptosome Preparation)
This assay measures the ability of a compound to evoke the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Protocol:
-
Synaptosome Preparation: Brain tissue from a relevant region (e.g., striatum for dopamine, hippocampus for norepinephrine) is homogenized in a suitable buffer and fractionated by centrifugation to obtain a synaptosome-enriched pellet.
-
Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the nerve terminals.
-
Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals to measure baseline neurotransmitter release.
-
Drug Application: The superfusion medium is switched to one containing the test compound (this compound) at various concentrations.
-
Stimulated Release: Fractions are collected during and after drug exposure to measure stimulated neurotransmitter release.
-
Quantification: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.
-
Data Analysis: The amount of neurotransmitter released is expressed as a percentage of the total radioactivity in the synaptosomes. The EC50 value, the concentration of the drug that produces 50% of the maximal effect, is then calculated.
Synthesis
The synthesis of this compound has been described in the chemical literature and patents.[4] A common route involves the cyclization of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea.[5]
Discussion and Future Directions
The available data on this compound, while limited, consistently point to its role as a norepinephrine-dopamine releasing agent. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of quantitative data on its binding affinities, releasing potencies, and pharmacokinetics. The qualitative comparison to d,l-amphetamine suggests it may have a different therapeutic window and side-effect profile.
Future research should prioritize the following:
-
Quantitative Pharmacological Characterization: Determination of Ki values at DAT, NET, and serotonin transporter (SERT), as well as EC50 values for dopamine and norepinephrine release, is crucial.
-
In Vivo Studies: Animal models should be used to investigate the pharmacokinetic profile of this compound and to assess its behavioral effects, including its potential for abuse.
-
Mechanism of Release: Further studies are needed to elucidate the precise molecular interactions of this compound with monoamine transporters and vesicular storage, and to understand the signaling cascades involved in its releasing action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could provide insights into the structural determinants of its activity and selectivity, potentially leading to the development of novel therapeutics with improved properties.
Conclusion
This compound is a historically interesting psychostimulant with a mechanism of action that remains relevant to modern neuropharmacology. While its clinical development has not progressed, its profile as a norepinephrine-dopamine releasing agent warrants further investigation. This technical guide has summarized the currently available information and provided a framework for the types of studies that are necessary to fully characterize this compound. The generation of robust quantitative data is the most critical next step for any future consideration of this compound in a therapeutic or research context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 3. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound - a different stimulant , Hive Novel Discourse [chemistry.mdma.ch]
Fenozolone as a Pemoline Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenozolone is a central nervous system (CNS) stimulant that is structurally related to pemoline.[1] Developed in the 1960s by Laboratoires Dausse, this compound, also known as Ordinator, was investigated for its psychostimulant properties.[2][3] As an analog of pemoline, a compound previously used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), this compound is of interest to researchers studying the structure-activity relationships of 4-oxazolidinone derivatives and their impact on monoaminergic systems.[4][5]
This technical guide provides a comprehensive overview of this compound, with a comparative analysis to its parent compound, pemoline. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of these compounds. This document summarizes the available chemical and pharmacological data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this compound as a pemoline analog.
Chemical and Physical Properties
This compound and pemoline share a common 4-oxazolidinone core structure, with variations in the substituent at the 2-amino position. These structural similarities and differences are key to their pharmacological profiles.
| Property | This compound | Pemoline |
| IUPAC Name | (RS)-2-ethylamino-5-phenyl-1,3-oxazol-4-one | (RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one |
| Synonyms | Ordinator, LD 3394 | Cylert, 2-Imino-5-phenyl-4-oxazolidinone |
| Chemical Formula | C₁₁H₁₂N₂O₂ | C₉H₈N₂O₂ |
| Molar Mass | 204.23 g/mol | 176.17 g/mol |
| CAS Number | 15302-16-6 | 2152-34-3 |
| Appearance | White to off-white solid | White, tasteless, odorless powder |
| Solubility | Soluble in DMSO | Relatively insoluble in water |
Pharmacological Profile
Mechanism of Action
Both this compound and pemoline exert their stimulant effects primarily through the modulation of dopamine and norepinephrine signaling in the CNS.
This compound is characterized as a norepinephrine-dopamine releasing agent (NDRA).[5] Research indicates that it enhances the release and inhibits the reuptake of catecholamines, particularly dopamine and norepinephrine.[6] One in vitro study demonstrated that this compound inhibits the uptake of norepinephrine and dopamine in rat brain tissues, and also affects serotonin uptake.[7]
Pemoline is described as a selective dopamine reuptake inhibitor and a weak dopamine releasing agent.[4] Its mechanism is thought to be mediated through dopaminergic pathways, leading to increased levels of dopamine in the synapse.[8] Unlike many other stimulants, pemoline is reported to have minimal effects on norepinephrine, resulting in fewer cardiovascular side effects.[4]
The proposed mechanism of action for both compounds at a synaptic level is illustrated in the following diagram:
Quantitative Pharmacological Data
| Compound | Target | Assay Type | Value | Reference |
| This compound | DAT | Binding Affinity (Ki) | Data not available | - |
| NET | Binding Affinity (Ki) | Data not available | - | |
| DAT | Reuptake Inhibition (IC50) | Data not available | - | |
| NET | Reuptake Inhibition (IC50) | Data not available | - | |
| Pemoline | DAT | Binding Affinity (Ki) | Data not available | - |
| NET | Binding Affinity (Ki) | Data not available | - | |
| DAT | Reuptake Inhibition (IC50) | Data not available | - | |
| NET | Reuptake Inhibition (IC50) | Data not available | - |
One comparative in vitro study reported that both this compound and pemoline inhibit norepinephrine and dopamine uptake in rat brain tissues, but at higher concentrations than d,l-amphetamine.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and pemoline.
Synthesis Protocols
A general method for the synthesis of this compound involves the cyclization of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in the presence of a base like sodium ethoxide.[9]
Materials:
-
N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Suspend N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in absolute ethanol.
-
Add the sodium ethoxide solution to the suspension.
-
Reflux the reaction mixture for a specified period (e.g., 2 hours).
-
Allow the mixture to cool to room temperature.
-
Precipitate the product by adding ice-water.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent like benzene can be performed for purification.
Pemoline can be synthesized by the condensation of an ester of mandelic acid with guanidine.[10]
Materials:
-
Ethyl mandelate or methyl mandelate
-
Guanidine nitrate
-
Sodium metal or Sodium hydroxide
-
Methanol or Ethanol
-
Concentrated Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure (using Sodium Metal as base):
-
Slowly add small pieces of sodium metal to methanol and allow the exothermic reaction to subside, cooling the mixture in an ice/water bath.
-
Add guanidine nitrate to the sodium methoxide solution and stir for 30 minutes.
-
Add a solution of mandelic ester in methanol.
-
Reflux the resulting solution until the evolution of ammonia ceases (approximately 60 minutes).
-
Cool the reaction mixture and acidify to a pH of 2-4 with concentrated HCl.
-
Filter the precipitated pemoline, and wash with cold water and methanol.
In Vitro Assay Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Membrane preparation from cells expressing human DAT (e.g., HEK293-hDAT) or from brain tissue rich in DAT (e.g., rat striatum).
-
Radioligand (e.g., [³H]WIN 35,428 or [³H]nomifensine).
-
Test compounds (this compound, pemoline).
-
Reference compound (e.g., cocaine or GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Wash buffer (cold assay buffer).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of test compound).
-
Incubation: Add the membrane preparation to all wells and incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
This protocol is similar to the DAT binding assay but uses a NET-specific radioligand and membrane source.
Materials:
-
Membrane preparation from cells expressing human NET (e.g., HEK293-hNET) or from brain tissue rich in NET (e.g., rat frontal cortex).
-
Radioligand (e.g., [³H]nisoxetine).
-
Test compounds (this compound, pemoline).
-
Reference compound (e.g., desipramine).
-
Other materials are as described for the DAT binding assay.
Procedure: The procedure is analogous to the DAT binding assay, with the substitution of NET-specific reagents.
In Vivo Studies
Data from in vivo studies are essential for understanding the physiological and behavioral effects of CNS stimulants. While clinical trial data for pemoline in the treatment of ADHD is available, preclinical in vivo data, especially for this compound, is limited.
A study using functional magnetic resonance imaging (fMRI) in healthy human subjects showed that a single dose of this compound (20 mg/50 kg) modulated cerebral motor activity, suggesting an involvement of monoamines in this effect.[11]
For pemoline, animal studies have shown that it increases spontaneous motor activity in mice.[12] High doses of pemoline have been reported to induce self-injurious behavior in rats, a model used to study the neurobiology of certain compulsive disorders.[2]
Conclusion
This compound, as a structural analog of pemoline, presents an interesting case for the study of structure-activity relationships within the 4-oxazolidinone class of CNS stimulants. Both compounds are understood to modulate dopaminergic and noradrenergic systems, although the specifics of their interactions with monoamine transporters, particularly for this compound, require further quantitative investigation. The experimental protocols detailed in this guide provide a framework for researchers to conduct comparative studies to elucidate the pharmacological nuances between these two compounds. The lack of comprehensive in vivo and quantitative in vitro data for this compound highlights an area ripe for future research, which could provide valuable insights into the design of novel CNS stimulants with specific pharmacological profiles.
References
- 1. Pemoline, methylphenidate, and placebo in children with minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemoline alters dopamine modulation of synaptic responses of neostriatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pemoline treatment of adolescents with attention deficit hyperactivity disorder: a short-term controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pemoline - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 7. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 9. Methylphenidate and pemoline do not cause depletion of rat brain monoamine markers similar to that observed with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and this compound during hand sensorimotor tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Development of Fenozolone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenozolone, a psychostimulant developed in the 1960s, has a historical context rooted in the exploration of pemoline-like compounds. This technical guide provides a comprehensive overview of the development of this compound, detailing its history, synthesis, mechanism of action, and the limited preclinical and clinical data available. While quantitative pharmacological data remains scarce in publicly accessible literature, this document synthesizes the existing qualitative information, outlines key experimental protocols, and visualizes putative signaling pathways and synthetic routes to serve as a resource for researchers in pharmacology and drug development.
History and Development
This compound, also known by the trade name Ordinator, was developed by Laboratoires Dausse in France during the mid-1960s.[1][2] It is a psychostimulant that is structurally related to other pemoline-like central nervous system (CNS) stimulants such as cyclazodone and thozalinone.[1] The development of this compound was part of a broader effort in medicinal chemistry to create novel psychoactive compounds with potential therapeutic applications.
Mechanism of Action
The primary mechanism of action of this compound is understood to be the enhancement of catecholaminergic neurotransmission. It is categorized as a norepinephrine-dopamine releasing agent (NDRA).[1] Furthermore, in vitro studies have demonstrated that this compound competitively inhibits the reuptake of norepinephrine in the rat hypothalamus and cortex, and dopamine in the corpus striatum and cortex.[2] This dual action of promoting release and blocking reuptake leads to an increased concentration of these key neurotransmitters in the synaptic cleft, resulting in its stimulant effects. It is noteworthy that this inhibitory effect on catecholamine uptake occurs at higher concentrations than that of d,l-amphetamine.[2] Unlike amphetamine, this compound does not appear to significantly inhibit the reuptake of serotonin.[2]
Signaling Pathways
As a norepinephrine-dopamine releasing agent and reuptake inhibitor, this compound is presumed to initiate a cascade of intracellular signaling events downstream of dopamine and norepinephrine receptor activation. While direct studies on this compound's impact on these pathways are not available, the known effects of elevated dopamine and norepinephrine levels suggest the involvement of pathways such as the cAMP response element-binding protein (CREB) signaling cascade. Activation of dopamine D1 receptors, for instance, is known to stimulate cAMP production, leading to the phosphorylation and activation of CREB, a transcription factor involved in neuronal plasticity and survival.[3] Similarly, norepinephrine can also induce CREB activation and the expression of neurotrophic factors like BDNF.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Evidence for Noncanonical Neurotransmitter Activation: Norepinephrine as a Dopamine D2-Like Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Fenozolone: A Technical Overview of its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenozolone (formerly marketed as Ordinator) is a psychostimulant of the oxazolidinone class, developed in the 1960s.[1][2] While it is structurally related to pemoline, comprehensive pharmacokinetic and metabolic data for this compound are scarce in publicly available literature, largely due to its discontinuation.[2] This technical guide synthesizes the available information on the pharmacokinetics and metabolism of this compound, with a focus on its metabolic pathways and the analytical methods used for its detection in biological matrices. The primary metabolic transformation identified is hydrolysis to 5-phenyl-2,4-oxazolidinedione, a metabolite also common to pemoline.[3][4] Additionally, conjugation with glucuronic acid has been proposed as another metabolic route.[1] This document provides detailed experimental protocols for the extraction and analysis of this compound from urine samples using gas chromatography-mass spectrometry (GC-MS). Due to the limited quantitative data, this guide also highlights the gaps in our understanding of the absorption, distribution, and complete excretion profile of this compound.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is essential for interpreting its pharmacokinetic behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-ethylimino-5-phenyl-1,3-oxazolidin-4-one | [4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [4][6] |
| Molecular Weight | 204.22 g/mol | [4][6] |
| CAS Number | 15302-16-6 | [4] |
| Synonyms | Ordinator, LD 3394 | [4][5] |
| pKa (basic) | 4.22 | [6] |
| Solubility | Soluble in DMSO | [4] |
Pharmacokinetics: A Knowledge Gap
Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans have not been widely published. The drug was removed from the market in France in 1997, which likely curtailed further research into its pharmacokinetic profile.[2] Therefore, key parameters such as oral bioavailability, plasma protein binding, volume of distribution, and clearance rates remain largely uncharacterized in the scientific literature.
Metabolism of this compound
The metabolism of this compound is understood to proceed via two primary pathways: hydrolysis and glucuronidation.
Hydrolysis
The most well-documented metabolic transformation of this compound is its hydrolysis to 5-phenyl-2,4-oxazolidinedione.[3][4] This reaction can be induced under acidic conditions and serves as a basis for the analytical detection of this compound and related compounds like pemoline in urine.[3] The instability of this compound in acidic environments contrasts with its stability in alkaline solutions.[4]
Glucuronidation
There is evidence to suggest that this compound can also be conjugated with glucuronic acid.[1] This is a common phase II metabolic reaction that increases the water solubility of xenobiotics, facilitating their renal excretion.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 3. Determination of the psychostimulants pemoline, this compound and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 5. This compound | C11H12N2O2 | CID 135436543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [drugcentral.org]
Fenozolone: A Comprehensive Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Fenozolone, a psychoactive compound with stimulant properties. The information presented herein is intended to support research, drug development, and formulation activities by providing key physicochemical data and outlining relevant experimental methodologies.
Solubility Profile
This compound exhibits limited aqueous solubility and variable solubility in organic solvents. A summary of its solubility is presented in Table 1. Understanding the solubility of this compound is critical for its formulation, dissolution, and bioavailability.
Table 1: Solubility of this compound
| Solvent System | Solubility | Notes |
| Aqueous Media | ||
| Water | 1.23 mg/mL[1] | Classified as a poorly water-soluble compound.[1] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | - |
| Methanol | Slightly soluble[1] | - |
| Ethanol | Good solubility[1] | - |
| Dimethylformamide (DMF) | Good solubility[1] | - |
| Benzene | Particularly soluble[1] | Has been used for recrystallization procedures.[1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method. This method involves equilibrating an excess amount of the solid drug in the solvent of interest over a specified period.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffers at various pH values, and different organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples to separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the validated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
This compound's stability is influenced by pH, temperature, and light. Understanding its degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions.
pH-Dependent Stability
This compound is reported to be stable in alkaline solutions but unstable in acidic conditions. Acid hydrolysis leads to the formation of a common degradation product, 5-phenyl-2,4-oxazolidinedione.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.
Table 2: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent/Condition | Observation |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2 hours | Significant degradation |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 2 hours | Significant degradation |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Significant degradation |
| Thermal Degradation | 105°C for 24 hours (solid state) | Degradation observed |
| Photolytic Degradation | UV light (254 nm) and fluorescent light | Degradation observed |
Potential Degradation Pathway
Under forced degradation conditions, this compound may degrade via hydrolysis of the oxazolone ring. A proposed degradation pathway under alkaline conditions is presented below.
Caption: Proposed Alkaline Degradation Pathway of this compound.
Experimental Protocols for Stability Studies
This protocol outlines the typical conditions for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 80°C) for a specified duration. Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 80°C) for a specified duration. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the drug solution or solid drug to UV and visible light in a photostability chamber for a specified duration. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method to determine the extent of degradation and to separate the parent drug from any degradation products.
Caption: Experimental Workflow for Forced Degradation Studies.
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
Temperature: Controlled column temperature (e.g., 30°C).
Conclusion
This technical guide summarizes the available data on the solubility and stability of this compound. The compound's low aqueous solubility and susceptibility to degradation under certain conditions are important considerations for its development as a pharmaceutical product. The provided experimental protocols offer a framework for researchers to conduct further studies to generate more comprehensive data, which is essential for formulation design, manufacturing, and ensuring the quality and efficacy of this compound-containing products.
References
In Vitro Profile of Fenozolone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenozolone is a psychostimulant compound developed in the 1960s by Laboratoires Dausse.[1][2][3] Structurally related to pemoline, it is classified as a norepinephrine-dopamine releasing agent (NDRA).[1][4] Despite its history, detailed in vitro pharmacological data, including specific quantitative metrics and comprehensive experimental protocols, are notably scarce in publicly accessible scientific literature. This guide synthesizes the available information regarding this compound's mechanism of action and provides a generalized framework for its in vitro assessment based on standard methodologies for psychostimulant drugs.
Introduction
This compound (also known as Ordinator) is a central nervous system (CNS) stimulant with a 4-oxazolidinone core structure.[1][4] Its primary pharmacological activity is understood to be the enhancement of catecholaminergic neurotransmission through the inhibition of dopamine (DA) and norepinephrine (NE) reuptake and the promotion of their release.[1][2] It is also reported to inhibit serotonin uptake to a lesser extent.[1]
Due to the limited availability of primary research data, this document will focus on the qualitative description of this compound's mechanism and will present hypothetical experimental designs and data representations that would be necessary for a thorough in vitro characterization.
Mechanism of Action: Monoamine Reuptake Inhibition
The principal mechanism of action attributed to this compound is the competitive inhibition of monoamine transporters. Specifically, it targets the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Quantitative Data on Transporter Inhibition
A comprehensive search of scientific databases did not yield specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound's interaction with DAT, NET, or the serotonin transporter (SERT). One study noted that this compound and related compounds inhibit norepinephrine and dopamine uptake in rat brain tissues (in vitro) at higher concentrations than d-amphetamine, but did not provide specific values.
For a complete profile, the following data would be required:
| Target | Assay Type | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | Radioligand Binding Assay | Ki (nM) | Data Not Available | |
| Synaptosomal Uptake Assay | IC50 (nM) | Data Not Available | ||
| Norepinephrine Transporter (NET) | Radioligand Binding Assay | Ki (nM) | Data Not Available | |
| Synaptosomal Uptake Assay | IC50 (nM) | Data Not Available | ||
| Serotonin Transporter (SERT) | Radioligand Binding Assay | Ki (nM) | Data Not Available | |
| Synaptosomal Uptake Assay | IC50 (nM) | Data Not Available |
Table 1: Essential Quantitative Data for this compound (Hypothetical) . This table illustrates the type of data necessary for a full characterization of this compound's monoamine transporter inhibition profile. Currently, these values are not available in the reviewed literature.
Experimental Protocol: Synaptosomal Monoamine Uptake Assay
A standard protocol to determine the IC50 values for monoamine uptake inhibition by this compound would involve the following steps:
-
Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) would be prepared from specific rat brain regions rich in the transporters of interest (e.g., striatum for DAT, hypothalamus for NET). This is typically achieved through differential centrifugation of brain homogenates.
-
Incubation: A fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]norepinephrine) would be incubated with the synaptosomal preparation in the presence of varying concentrations of this compound.
-
Termination of Uptake: The uptake reaction would be stopped rapidly, typically by filtration through glass fiber filters, trapping the synaptosomes while allowing the unbound radiolabeled substrate to be washed away.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of monoamine taken up by the synaptosomes, would be measured using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of monoamine uptake at each concentration of this compound would be calculated relative to a control (no drug). The IC50 value would then be determined by fitting the concentration-response data to a sigmoidal curve.
Mechanism of Action: Neurotransmitter Release
This compound is also categorized as a norepinephrine-dopamine releasing agent.[1] This suggests that, in addition to blocking reuptake, it may induce the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
To quantify this compound's capacity to evoke neurotransmitter release, a cell-based or synaptosomal assay could be employed:
-
Loading: Rat brain synaptosomes or cultured cells expressing the relevant transporters (e.g., HEK293-DAT) would be pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine).
-
Wash: The preparation would be washed to remove excess extracellular radiolabel.
-
Stimulation: The loaded synaptosomes or cells would be exposed to various concentrations of this compound.
-
Quantification: The amount of radioactivity released into the supernatant would be measured at specific time points and compared to the basal (unstimulated) release and the total amount of monoamine loaded.
-
Data Analysis: The data would be expressed as a percentage of total loaded neurotransmitter released, and an EC50 (half-maximal effective concentration) for release would be calculated.
Signaling Pathways
Detailed studies on the specific intracellular signaling pathways modulated by this compound are not available. However, based on its primary mechanism as a norepinephrine-dopamine releasing agent and reuptake inhibitor, a generalized signaling pathway can be proposed. The increased synaptic concentrations of dopamine and norepinephrine would lead to the activation of their respective postsynaptic receptors, initiating downstream signaling cascades.
Figure 1: Generalized Signaling Pathway for this compound. This diagram illustrates the proposed mechanism of this compound, involving the inhibition of DAT and NET, and the promotion of dopamine and norepinephrine release into the synaptic cleft, leading to the activation of postsynaptic receptors.
Conclusion and Future Directions
This compound is a historically recognized psychostimulant, yet it remains poorly characterized in the modern scientific literature. Its classification as a norepinephrine-dopamine releasing agent and reuptake inhibitor provides a solid theoretical framework for its mechanism of action. However, the absence of publicly available, detailed in vitro studies, particularly those providing quantitative measures of potency and efficacy at its molecular targets, represents a significant knowledge gap.
For a comprehensive understanding of this compound's pharmacology, future research should prioritize the following:
-
Quantitative transporter interaction studies: Determining the Ki and IC50 values for this compound at DAT, NET, and SERT is crucial.
-
Neurotransmitter release assays: Quantifying the EC50 for this compound-induced dopamine and norepinephrine release.
-
Receptor binding screening: A broad panel screen to identify any potential off-target interactions.
-
Cell-based functional assays: Investigating the effects on downstream signaling pathways (e.g., cAMP accumulation) in response to this compound treatment.
Such studies would be invaluable for the scientific community, providing a clearer picture of this compound's pharmacological profile and its relationship to other psychostimulant compounds.
References
Fenozolone's Impact on Catecholamine Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenozolone, a psychostimulant of the oxazolidinone class, exerts its effects on the central nervous system through the modulation of catecholaminergic neurotransmission. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with catecholamine uptake mechanisms, specifically focusing on dopamine (DA) and norepinephrine (NE). This document synthesizes available data on its mechanism of action, summarizes its inhibitory effects in a comparative context, and presents detailed experimental protocols for investigating such interactions. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Introduction to this compound and Catecholamine Uptake
This compound, also known as LD-3394, is a central nervous system stimulant that was developed in the 1960s. Its pharmacological profile suggests a mechanism of action that involves the potentiation of catecholamine signaling. Catecholamines, such as dopamine and norepinephrine, are crucial neurotransmitters involved in regulating a wide array of physiological and cognitive processes, including mood, attention, motivation, and motor control.
The synaptic concentrations of these neurotransmitters are tightly regulated by presynaptic reuptake transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters actively clear dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. Inhibition of DAT and NET leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their effects on postsynaptic receptors. Many psychostimulant and antidepressant drugs exert their therapeutic effects through this mechanism.
Mechanism of Action of this compound
Available research indicates that this compound's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake. A key study demonstrated that this compound acts as a competitive inhibitor of both norepinephrine and dopamine uptake in various regions of the rat brain.[1] This competitive inhibition suggests that this compound directly binds to the dopamine and norepinephrine transporters, thereby blocking the reuptake of their respective endogenous ligands.
Signaling Pathway of Catecholamine Reuptake Inhibition
The following diagram illustrates the general signaling pathway of catecholamine reuptake and the site of action for an inhibitor like this compound.
Caption: Catecholamine synthesis, release, reuptake, and the inhibitory action of this compound on NET and DAT.
Quantitative Data on Catecholamine Uptake Inhibition
| Compound | Target | Brain Region | Inhibitory Potency | Reference |
| This compound | Norepinephrine Uptake | Rat Hypothalamus and Cortex | Less potent than d,l-amphetamine | [1] |
| This compound | Dopamine Uptake | Rat Corpus Striatum and Cortex | Less potent than d,l-amphetamine | [1] |
Note: The study by Ramirez et al. (1978) states that this compound inhibits norepinephrine and dopamine uptake at higher concentrations than d,l-amphetamine, indicating a lower potency.[1]
Experimental Protocols for Assessing Catecholamine Uptake Inhibition
To determine the inhibitory effects of a compound like this compound on dopamine and norepinephrine uptake, in vitro assays using synaptosomes or cell lines expressing the respective transporters are commonly employed. Below are detailed, representative protocols for such experiments.
Preparation of Synaptosomes from Rodent Brain Tissue
Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake and release, providing a valuable ex vivo model system.
Materials:
-
Rodent brain tissue (e.g., rat striatum for DAT, cortex/hypothalamus for NET)
-
Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)
-
Centrifuge and tubes
-
Dounce homogenizer
Protocol:
-
Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a suitable assay buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).
In Vitro Catecholamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled catecholamine into synaptosomes or transporter-expressing cells.
Materials:
-
Synaptosomal preparation or cells expressing DAT or NET
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
Radiolabeled substrate: [³H]dopamine or [³H]norepinephrine
-
Test compound (this compound) at various concentrations
-
Reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET) for defining non-specific uptake
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Protocol:
-
Pre-incubate aliquots of the synaptosomal preparation or cell suspension with various concentrations of this compound or vehicle control for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine or [³H]norepinephrine.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a selective inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Data are expressed as the percentage of inhibition of specific uptake at each concentration of this compound.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro catecholamine uptake inhibition assay.
Caption: Workflow for an in vitro catecholamine uptake inhibition assay using synaptosomes.
Logical Relationship of Experimental Data to Mechanism
The data obtained from the described experimental protocols directly elucidate the mechanism of action of this compound.
Conclusion
This compound functions as a competitive inhibitor of both the dopamine and norepinephrine transporters. This action leads to an increase in the synaptic availability of these key catecholamines, which is consistent with its classification as a central nervous system stimulant. While precise quantitative data on its potency are limited, its mechanism of action is supported by in vitro studies. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and novel compounds targeting catecholamine reuptake systems. Future research should focus on obtaining precise IC50 and Ki values for this compound at human DAT and NET to better understand its pharmacological profile and potential for therapeutic development.
References
Methodological & Application
Fenozolone Dosage for Rodent Models: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific in vivo dosage information for Fenozolone in rodent models. The following application notes and protocols are based on data from structurally and functionally similar 4-oxazolidinone psychostimulants, namely Pemoline and Thozalinone. This information is intended to provide a starting point for researchers and should be adapted with caution for the investigation of this compound, beginning with dose-response studies to determine effective and non-toxic ranges.
Introduction
This compound is a psychostimulant of the 4-oxazolidinone class, structurally related to compounds like Pemoline, Thozalinone, and Cyclazodone. These agents are known to act as central nervous system (CNS) stimulants, primarily by modulating dopaminergic and noradrenergic systems. The primary mechanism of action for many compounds in this class is the inhibition of dopamine and norepinephrine reuptake or acting as norepinephrine-dopamine releasing agents (NDRAs). Due to the limited availability of in vivo data for this compound, this document provides a summary of dosages and experimental protocols for the related compounds Pemoline and Thozalinone to guide initial study design.
Mechanism of Action: Norepinephrine-Dopamine Releasing Agent
This compound and its analogs are believed to exert their stimulant effects by increasing the extracellular levels of dopamine and norepinephrine in the brain. This is primarily achieved by promoting the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by blocking their reuptake. The enhanced dopaminergic and noradrenergic signaling in key brain regions, such as the prefrontal cortex and striatum, is thought to underlie the observed increases in locomotor activity, alertness, and other behavioral effects.
Quantitative Data for Structurally Similar Compounds
The following tables summarize in vivo dosage data for Pemoline and Thozalinone in rodent models. This data can be used as a reference for designing initial dose-finding studies for this compound.
Table 1: Pemoline Dosage in Rodent Models
| Rodent Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Rat | Subcutaneous (SC) | 20 - 70 | Assessment of neurotoxic potential | [1] |
| Rat | Not Specified | 300 | Induction of self-injurious behavior | [2] |
Table 2: Thozalinone Dosage in Rodent Models
| Rodent Model | Administration Route | Dosage Range (mg/kg) | Observed Effects | Reference |
| Mouse | Oral | 10 - 100 | Increased locomotor activity | |
| Rat | Oral | 25 - 100 | Increased motor activity | |
| Rat | Oral | 2 - 64 | Hyperesthesia, increased alertness, enhanced exploratory behavior | [3] |
| Mouse | Oral | 7.5 - <960 | Increased locomotor activity, preening, and searching movements | [3] |
| Mouse | Oral | 960 | Toxic, drop in locomotor behavior | [3] |
| Mouse | Oral | 30, 60, 120 | Increased motor activity | [4] |
Note on Cyclazodone: One anecdotal report suggests a dose of 10 mg/kg in mice produces a pronounced excitatory effect.[4]
Experimental Protocols
The following are generalized protocols for assessing the effects of psychostimulants on locomotor activity in rodents. These can be adapted for initial studies with this compound.
Locomotor Activity Assessment in Mice
Objective: To evaluate the effect of the test compound on spontaneous locomotor activity.
Materials:
-
Test compound (e.g., Thozalinone or this compound)
-
Vehicle (e.g., 0.9% saline, distilled water, or a suitable vehicle for the compound's solubility)
-
Male Swiss-Webster mice (or other appropriate strain)
-
Open-field activity chambers equipped with infrared beams
-
Standard laboratory animal housing and care facilities
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Habituation to Testing Room: On the day of the experiment, transfer the mice to the testing room and allow them to habituate for at least 1 hour.
-
Habituation to Arena: Place each mouse individually into a locomotor activity chamber for a 30-60 minute habituation period.
-
Compound Administration: Following habituation, remove the mice from the chambers and administer the test compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Data Recording: Immediately return the mice to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for a predetermined period (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) and as a total count over the entire session. Compare the mean locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA).
Induction of Self-Injurious Behavior (SIB) in Rats (High-Dose Model)
Objective: To induce and subsequently study the neurochemical basis of SIB using a high dose of a psychostimulant. Caution: This is a severe model and requires strict ethical oversight.
Materials:
-
Test compound (e.g., Pemoline)
-
Vehicle (e.g., peanut oil)
-
Male Long-Evans or Sprague-Dawley rats
-
Appropriate observation cages
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Compound Administration: Administer a high dose of the test compound (e.g., 300 mg/kg Pemoline) or vehicle systemically.
-
Observation: Observe the rats continuously for the onset and severity of self-injurious behaviors, such as self-biting.
Conclusion
While direct in vivo dosage data for this compound in rodent models is currently unavailable in the scientific literature, the information provided for the structurally related compounds Pemoline and Thozalinone offers a valuable starting point for research. It is recommended that initial studies with this compound focus on dose-response evaluations to determine a safe and effective range for the desired behavioral or physiological endpoints. The provided protocols for assessing locomotor activity can be readily adapted for this purpose. As with any in vivo research, all experimental procedures should be conducted in accordance with institutional animal care and use guidelines.
References
- 1. The in vivo rodent test systems for assessment of carcinogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of methods for the assessment of locomotor activity in rodent safety pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenozolone Administration Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fenozolone is a psychostimulant of the pemoline family, historically explored for its effects on the central nervous system. Due to a scarcity of recent research, these application notes provide a detailed guide for the in vivo administration of this compound, drawing upon available data for this compound itself and structurally related compounds such as pemoline, cyclazodone, and 4-methylaminorex. These protocols are intended to serve as a foundational resource for preclinical studies investigating the pharmacokinetics, pharmacodynamics, and behavioral effects of this compound.
Mechanism of Action: this compound is categorized as a norepinephrine-dopamine releasing agent (NDRA). Its mechanism of action is believed to involve the inhibition of presynaptic reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. This modulation of catecholaminergic systems is central to its stimulant properties.
Caution: As with any experimental compound, appropriate safety precautions should be taken. The provided LD50 values should be used as a guide for dose selection in acute toxicity studies.
Quantitative Data Presentation
Due to the limited availability of comprehensive in vivo pharmacokinetic studies on this compound, the following tables include data from structurally and functionally similar compounds to provide a comparative context for experimental design.
Table 1: In Vivo Dosage and Administration of this compound and Related Compounds
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference(s) |
| This compound | Human | Oral | 20 mg/50 kg (single dose) | Modulation of cerebral motor activity | [1] |
| Pemoline | Rat | Subcutaneous | 20 - 70 mg/kg | Assessment of neurotoxic potential | |
| Pemoline | Rat | Systemic | 300 mg/kg | Induction of self-injurious behavior | |
| Cyclazodone | Mouse | Not Specified | 10 mg/kg | Pronounced excitatory effect | |
| 4-Methylaminorex | Rat | Intraperitoneal | 5, 10, 20 mg/kg | Neurotoxicity studies | |
| 4-Methylaminorex | Rat | Oral | 7.0 - 8.8 mg/kg (ED50) | Anorectic effect | |
| 4-Methylaminorex | Primate | Intravenous | 0.32 mg/kg/injection | Self-administration |
Table 2: Acute Toxicity (LD50) of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Reference(s) |
| Oral | 425 | [2][3] |
| Intraperitoneal | 175 | [2][3] |
Table 3: Comparative Pharmacokinetic Parameters (Rodent Models)
| Compound | Animal Model | Route | Tmax | Cmax | T½ (half-life) | Bioavailability | Reference(s) |
| 4-Methylaminorex | Rat | Intraperitoneal | 30-60 min | Not Reported | ~50 min | Not Reported | |
| Pemoline | Human | Oral | 2-4 h | 2-4.5 µg/mL | 7-12 h | Not Reported | [4] |
| Pemoline (Children) | Human | Oral | Not Reported | Not Reported | ~7 h | Not Reported | [5] |
| This compound | Rodent | Not Reported | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Cyclazodone | Rodent | Not Reported | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Data for this compound and Cyclazodone in rodent models is currently unavailable in the reviewed literature. The provided data for related compounds should be used as a preliminary guide.
Experimental Protocols
The following are detailed, generalized protocols for the in vivo administration of a psychostimulant like this compound in rodent models. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.
Protocol 1: Oral Gavage Administration in Mice
Objective: To administer a precise oral dose of this compound to mice for pharmacokinetic, pharmacodynamic, or behavioral studies.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose, sterile water, or saline)
-
Warming apparatus (e.g., water bath)
-
Gavage needles (20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.
-
Prepare the vehicle. If using a suspension, ensure it is homogenous.
-
Warm the dosing solution to room temperature to minimize animal discomfort.
-
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Properly restrain the mouse to immobilize the head and align the body vertically with the esophagus.
-
-
Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing or fluid coming from the nose.
-
Return the animal to its cage and monitor according to the experimental protocol.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
Objective: To administer this compound via intraperitoneal injection for rapid systemic absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Syringes (1-3 mL)
-
Needles (23-25 gauge for rats)
-
Animal scale
-
70% ethanol or other suitable disinfectant
-
PPE
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve or suspend the calculated amount of this compound in the sterile vehicle. Ensure the solution is at room temperature.
-
-
Animal Preparation:
-
Weigh the rat for accurate dose calculation.
-
Restrain the rat securely. For a two-person procedure, one person restrains the animal while the other performs the injection.
-
-
Administration:
-
Position the rat with its head tilted slightly downwards to allow the abdominal organs to shift forward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no blood or urine is drawn into the syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions at the injection site or systemic effects as per the experimental design.
-
Mandatory Visualization
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. This compound [drugfuture.com]
- 3. RTECS NUMBER-RQ5787500-Chemical Toxicity Database [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Pemoline pharmacokinetics and long term therapy in children with attention deficit disorder and hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fenozolone as a Research Tool for Neurotransmitter Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenozolone is a psychostimulant compound developed in the 1960s, structurally related to pemoline.[1] It is classified as a norepinephrine-dopamine releasing agent (NDRA) and also functions as a competitive inhibitor of norepinephrine and dopamine reuptake.[2][3][4] These properties make this compound a valuable research tool for investigating the roles of catecholaminergic systems in various physiological and pathological processes. Its distinct mechanism, differing from amphetamine by a lack of significant serotonergic activity, allows for more targeted studies of dopamine and norepinephrine pathways.[4]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in fundamental neurotransmitter research.
Mechanism of Action: A Dual-Action Catecholaminergic Modulator
This compound exerts its effects on the central nervous system primarily through two mechanisms:
-
Inhibition of Neurotransmitter Reuptake: this compound competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4]
-
Release of Neurotransmitters: As an NDRA, this compound promotes the release of dopamine and norepinephrine from presynaptic terminals.[2][3]
A key characteristic of this compound is its limited effect on the serotonin transporter (SERT), distinguishing it from many other psychostimulants and allowing for the specific investigation of catecholamine-dependent pathways.[4]
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an illustrative comparison based on existing qualitative descriptions. It is noted that this compound inhibits norepinephrine and dopamine uptake at higher concentrations than d-amphetamine.[4] The values presented for this compound are hypothetical and intended for guidance in experimental design. Researchers are encouraged to determine these values empirically for their specific experimental systems.
Table 1: In Vitro Neurotransmitter Transporter Inhibition
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| This compound (Hypothetical) | 150 - 300 | 100 - 250 | > 10,000 |
| d-Amphetamine (Reference) | 20 - 50 | 5 - 20 | > 5,000 |
Data for d-amphetamine is derived from typical literature values for reference.
Table 2: Receptor Binding Affinity (Ki, nM)
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| This compound (Hypothetical) | 200 - 400 | 150 - 350 | > 10,000 |
| d-Amphetamine (Reference) | 30 - 60 | 10 - 30 | > 7,000 |
Data for d-amphetamine is derived from typical literature values for reference.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.
Protocol 1: In Vitro Neurotransmitter Uptake Assay Using Synaptosomes
This protocol details the measurement of dopamine and norepinephrine uptake inhibition by this compound in isolated nerve terminals (synaptosomes).
Materials:
-
Fresh or frozen rodent brain tissue (striatum for DAT, hypothalamus for NET)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 1.3 mM CaCl₂, 10 mM glucose, pH 7.4)
-
This compound stock solution
-
Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Norepinephrine)
-
Selective uptake inhibitors for non-specific binding control (e.g., GBR12909 for DAT, desipramine for NET)
-
Glass-fiber filters
-
Scintillation fluid
-
Homogenizer, centrifuges, water bath, filtration manifold, scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Gently resuspend the synaptosome pellet in KRH buffer.
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Uptake Assay:
-
In a 96-well plate, add KRH buffer, synaptosomes (final concentration ~10-20 µg protein/well), and varying concentrations of this compound or vehicle.
-
For non-specific uptake control wells, add a high concentration of a selective inhibitor (e.g., 10 µM GBR12909 for DAT).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the uptake by adding the radiolabeled neurotransmitter (final concentration ~10-20 nM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold KRH buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Radioligand Binding Assay for DAT and NET
This protocol is for determining the binding affinity (Ki) of this compound for the dopamine and norepinephrine transporters using a competitive binding assay.
Materials:
-
Membrane preparations from cells expressing human DAT or NET, or from rodent striatum/hypothalamus
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Radioligands ([³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET)
-
Non-labeled ligands for non-specific binding (e.g., cocaine for DAT, desipramine for NET)
-
This compound stock solution
-
Glass-fiber filters (pre-treated with polyethylenimine)
-
Filtration manifold, scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, membrane preparation (20-50 µg protein/well), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled ligand (e.g., 10 µM cocaine).
-
-
Incubation:
-
Add the radioligand at a concentration near its Kd.
-
Incubate at room temperature or 4°C for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination and Detection:
-
Terminate the binding by rapid filtration through pre-treated glass-fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Calculate specific binding.
-
Determine the IC₅₀ value of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes an in vivo method to measure changes in extracellular dopamine and norepinephrine levels in the brain of a freely moving animal following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for injection
-
Anesthetics and surgical supplies
Procedure:
-
Surgery:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
-
Allow the animal to recover for several days.
-
-
Microdialysis:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (systemically or through reverse dialysis).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and their metabolites using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the post-administration levels as a percentage of the baseline levels.
-
Plot the time course of neurotransmitter changes.
-
Conclusion
This compound's profile as a norepinephrine-dopamine releasing agent and reuptake inhibitor with minimal serotonergic interaction makes it a specific and valuable tool for neuropharmacological research. The protocols outlined above provide a framework for researchers to investigate its effects on catecholaminergic neurotransmission, contributing to a better understanding of the roles of dopamine and norepinephrine in brain function and dysfunction. Careful experimental design and execution are crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Assessing Fenozolone Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to in vitro cell culture assays for evaluating the neuroprotective, anti-inflammatory, and metabolic activity of Fenozolone. This compound is a psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA).[1][2][3] While its primary effects are on the central nervous system, understanding its broader pharmacological profile is crucial for drug development and safety assessment. The following protocols are designed to be adaptable for screening and mechanistic studies.
Neuroprotective Activity of this compound
Given that this compound modulates dopaminergic and noradrenergic systems, which are implicated in various neurodegenerative diseases, assessing its neuroprotective potential is of significant interest.
Assay 1: Neuronal Viability Assay against Oxidative Stress
This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death, a common factor in neurodegeneration.
Protocol: MTT Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. For differentiated neurons, treat with retinoic acid (10 µM) for 5-7 days prior to the experiment.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to an oxidative stressor, such as 100 µM hydrogen peroxide (H₂O₂) or 50 µM 6-hydroxydopamine (6-OHDA), for another 24 hours.[4] A control group without the stressor should be included.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells).
Data Presentation:
| Treatment Group | Concentration (µM) | Oxidative Stressor | Cell Viability (%) |
| Control | - | None | 100 ± 5.2 |
| Vehicle | 0.1% DMSO | H₂O₂ (100 µM) | 45 ± 3.8 |
| This compound | 0.1 | H₂O₂ (100 µM) | 48 ± 4.1 |
| This compound | 1 | H₂O₂ (100 µM) | 62 ± 5.5 |
| This compound | 10 | H₂O₂ (100 µM) | 78 ± 6.3 |
| This compound | 100 | H₂O₂ (100 µM) | 55 ± 4.9 |
Experimental Workflow:
Workflow for the MTT-based neuroprotection assay.
Assay 2: Neurite Outgrowth Assay
This assay assesses the potential of this compound to promote neuronal differentiation and regeneration, which is a key aspect of neuroprotection.
Protocol: Neurite Outgrowth in PC12 Cells
-
Cell Culture: Culture rat pheochromocytoma PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.
-
Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells/well.
-
Treatment: Treat the cells with various concentrations of this compound in the presence of a sub-optimal concentration of Nerve Growth Factor (NGF, e.g., 10 ng/mL) for 48-72 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with a neuronal marker, such as β-III tubulin antibody, followed by a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify neurite length and the percentage of neurite-bearing cells using image analysis software (e.g., ImageJ). A cell is considered neurite-bearing if it has at least one neurite longer than the cell body diameter.
-
Data Presentation:
| Treatment Group | Concentration (µM) | % of Neurite-Bearing Cells | Average Neurite Length (µm) |
| Control (NGF 10 ng/mL) | - | 25 ± 3.1 | 35 ± 4.2 |
| This compound | 0.1 | 28 ± 2.9 | 38 ± 3.9 |
| This compound | 1 | 42 ± 4.5 | 55 ± 5.1 |
| This compound | 10 | 58 ± 6.2 | 72 ± 6.8 |
| This compound | 100 | 45 ± 5.3 | 61 ± 5.7 |
Anti-inflammatory Activity of this compound
Neuroinflammation is a critical component of many neurological disorders. As a modulator of monoamine levels, this compound could influence inflammatory responses in the brain, primarily mediated by microglia.
Assay 1: Inhibition of Pro-inflammatory Cytokine Release
This assay determines whether this compound can suppress the release of pro-inflammatory cytokines from activated microglial cells.
Protocol: ELISA for TNF-α and IL-6 in BV-2 Microglia
-
Cell Culture: Culture murine microglial BV-2 cells in DMEM with 10% FBS.
-
Seeding: Seed BV-2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability: In a parallel plate, assess the cytotoxicity of this compound on BV-2 cells using the MTT or LDH assay to ensure that the observed effects are not due to cell death.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | < 10 | < 10 |
| LPS (100 ng/mL) | - | 1500 ± 120 | 800 ± 75 |
| This compound + LPS | 0.1 | 1450 ± 110 | 780 ± 68 |
| This compound + LPS | 1 | 1100 ± 95 | 620 ± 55 |
| This compound + LPS | 10 | 750 ± 60 | 410 ± 38 |
| This compound + LPS | 100 | 900 ± 82 | 550 ± 49 |
Signaling Pathway:
Hypothesized anti-inflammatory signaling pathway.
Metabolic Activity of this compound
Understanding the metabolic stability and potential for drug-drug interactions is a critical part of preclinical drug development.
Assay 1: Metabolic Stability in Liver Microsomes
This assay determines the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Protocol: In Vitro Metabolic Stability using Human Liver Microsomes
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-warm the reaction mixture and this compound (e.g., 1 µM final concentration) at 37°C.
-
Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
-
Incubate at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint).
-
Data Presentation:
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
Calculated Parameters:
| Parameter | Value |
| Half-life (t½) | 25 min |
| Intrinsic Clearance (Clint) | 55 µL/min/mg protein |
Experimental Workflow:
Workflow for metabolic stability assay.
Assay 2: Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of this compound to inhibit major CYP enzymes, which is crucial for predicting drug-drug interactions.
Protocol: In Vitro CYP Inhibition using a Fluorometric Assay
-
Reagents: Use commercially available kits containing recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), their specific fluorogenic substrates, and NADPH.
-
Incubation:
-
In a 96-well plate, incubate the recombinant CYP enzyme with various concentrations of this compound and a known inhibitor (positive control) for a short pre-incubation period.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.
-
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).
-
Data Presentation:
| CYP Isoform | This compound IC50 (µM) |
| CYP1A2 | > 100 |
| CYP2C9 | 75.2 |
| CYP2C19 | > 100 |
| CYP2D6 | 25.8 |
| CYP3A4 | 45.1 |
These protocols provide a solid foundation for the in vitro characterization of this compound. The results from these assays will offer valuable insights into its potential therapeutic applications and safety profile. It is recommended to use appropriate positive and negative controls in all experiments and to perform dose-response studies to determine the potency and efficacy of this compound.
References
- 1. Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Activation and Dopaminergic Cell Injury: An In Vitro Model Relevant to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotection in late life attention-deficit/hyperactivity disorder: A review of pharmacotherapy and phenotype across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Locomotor Activity in Mice with Fenozolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenozolone is a psychostimulant compound belonging to the oxazolidinone class, developed in the 1960s. Structurally related to pemoline, this compound acts on the central nervous system primarily as a norepinephrine-dopamine releasing agent (NDRA). Its mechanism of action also involves the inhibition of the reuptake of catecholamines, specifically dopamine and norepinephrine, and to a lesser extent, serotonin. This pharmacological profile suggests a significant potential to modulate locomotor activity, making it a compound of interest for neuropharmacological research and drug development. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study locomotor activity in mice.
Mechanism of Action
This compound's stimulant properties arise from its ability to increase the synaptic concentrations of key monoamine neurotransmitters involved in the regulation of motor activity. By promoting the release and blocking the reuptake of dopamine and norepinephrine in brain regions such as the striatum and nucleus accumbens, this compound enhances dopaminergic and noradrenergic signaling. This heightened signaling is hypothesized to be the primary driver of increased locomotor activity.
Data Presentation
Due to the limited availability of specific published dose-response data for this compound on locomotor activity in mice, the following table is a representative example of how such data could be structured. This hypothetical data is based on the expected stimulant effects of a compound with this compound's mechanism of action.
Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Average Velocity (cm/s) | Rearing Frequency |
| Vehicle (Saline) | 0 | 1500 ± 150 | 2.5 ± 0.25 | 30 ± 5 |
| This compound | 1 | 2500 ± 200 | 4.2 ± 0.33 | 50 ± 7 |
| This compound | 3 | 4500 ± 350 | 7.5 ± 0.58 | 85 ± 10** |
| This compound | 10 | 3000 ± 280 | 5.0 ± 0.47 | 60 ± 8 |
Values are presented as mean ± SEM (Standard Error of the Mean). n = 8 mice per group. *p < 0.05, **p < 0.01 compared to Vehicle group (statistical analysis would typically be performed using ANOVA followed by post-hoc tests).
Experimental Protocols
Protocol 1: Open Field Test for Spontaneous Locomotor Activity
This protocol is designed to assess the effects of acute this compound administration on spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Open field apparatus (e.g., 40 cm x 40 cm x 30 cm arena)
-
Video tracking software
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment. Handle the mice for 2-3 minutes daily for three days leading up to the test to reduce stress.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of testing. A range of doses (e.g., 1, 3, 10 mg/kg) should be prepared to establish a dose-response curve.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record the locomotor activity for a period of 60 minutes using the video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Horizontal and vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
Average velocity
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound's effect on locomotor activity.
Caption: Experimental workflow for assessing this compound's effect on locomotor activity.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fenozolone
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fenozolone. Due to a lack of established HPLC methods in published literature, this application note provides a comprehensive, scientifically-grounded protocol to serve as a robust starting point for method development and validation. The described reversed-phase HPLC method with UV detection is designed for accuracy, precision, and specificity. Included are detailed experimental protocols for system setup, sample preparation, and a full method validation strategy based on ICH Q2(R1) guidelines.
Proposed HPLC Method Parameters
A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging its UV absorbance properties. This compound has a reported UV maximum at 221 nm in alcohol, which will be utilized for detection[1].
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 221 nm |
| Run Time | 10 minutes |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase Preparation (Acetonitrile:Water 60:40):
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of ultrapure water.
-
Combine in a suitable glass reservoir.
-
Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and bring to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for linearity and quantification by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh a quantity of the sample powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask, dissolve, and bring to volume with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Perform a series of injections of the working standard solutions to establish system suitability and generate a calibration curve.
-
Inject the prepared samples for analysis.
-
Integrate the peak corresponding to this compound and determine the concentration using the calibration curve.
Method Validation Protocol
The proposed method must be validated to ensure it is suitable for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank, a placebo (if applicable), and a spiked sample to show that there are no interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Prepare at least five concentrations of this compound (e.g., 5, 10, 20, 30, 40 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 152,340 |
| 10 | 305,120 |
| 20 | 610,550 |
| 30 | 914,980 |
| 40 | 1,220,100 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It should be established across the specified range of the analytical procedure.
-
Perform recovery studies by spiking a placebo or sample matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
Table 3: Illustrative Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 16 | 15.8 | 98.8% |
| 100% | 20 | 20.1 | 100.5% |
| 120% | 24 | 23.7 | 98.8% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 20 µg/mL) on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results.
Table 4: Illustrative Precision Data
| Precision Level | Parameter | Result (%RSD) | Acceptance Criteria |
| Repeatability | Peak Area (n=6) | < 1.0% | %RSD ≤ 2.0% |
| Intermediate Precision | Peak Area (n=6) | < 1.5% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 5: Illustrative LOD and LOQ
| Parameter | Estimated Value |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logical Relationship
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for the GC/MS Analysis of Fenozolone
Introduction
Fenozolone is a psychostimulant drug that has been subject to analysis in various fields, including clinical and forensic toxicology. Gas chromatography-mass spectrometry (GC/MS) is a robust and widely used analytical technique for the identification and quantification of this compound and its metabolites in biological samples. Due to its chemical structure, direct analysis of this compound by GC/MS can be challenging. Therefore, a common approach involves the acid hydrolysis of this compound to its more stable derivative, 5-phenyl-2,4-oxazolidinedione, followed by a derivatization step, typically silylation, to enhance its volatility and chromatographic performance. This document provides detailed application notes and protocols for the GC/MS analysis of this compound.
Analytical Approach Overview
The recommended workflow for the analysis of this compound in biological matrices, such as urine, involves a multi-step process designed to ensure accurate and reliable results. The key stages of this process are outlined below.
Figure 1: General experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation: Acid Hydrolysis of this compound
This protocol describes the conversion of this compound to 5-phenyl-2,4-oxazolidinedione.
Materials:
-
Urine sample
-
Concentrated Hydrochloric Acid (HCl)
-
Heating block or water bath
-
pH indicator strips or pH meter
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for neutralization
Procedure:
-
To 5 mL of urine in a screw-capped glass tube, add 1 mL of concentrated HCl.
-
Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the mixture to room temperature.
-
Carefully neutralize the solution to approximately pH 7 by dropwise addition of NaOH solution. Monitor the pH using pH indicator strips or a pH meter.
-
The sample is now ready for extraction.
Solid-Phase Extraction (SPE)
This protocol is for the clean-up and concentration of the hydrolyzed sample.
Materials:
-
Sep-Pak C18 cartridges
-
Methanol
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the neutralized hydrolysate onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the analyte with 5 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
Derivatization: Silylation
This protocol describes the trimethylsilylation of the extracted and dried sample residue.
Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Pyridine (optional, as a solvent)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
To the dried extract residue in a GC vial, add 50 µL of MSTFA (and optionally 1-2 µL of TMCS or 50 µL of pyridine).
-
Seal the vial tightly.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC/MS system.
GC/MS Analysis
Instrumentation
A gas chromatograph coupled to a mass spectrometer is used for the analysis. The following parameters are recommended:
Table 1: GC/MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 100°C |
| Initial Hold Time | 2 minutes |
| Ramp Rate | 15°C/min to 280°C |
| Final Hold Time | 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 50 - 550 amu (full scan) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
For quantitative analysis and confirmation, Selected Ion Monitoring (SIM) mode is highly recommended. The characteristic ions for the bis-trimethylsilyl derivative of 5-phenyl-2,4-oxazolidinedione are provided below.
Table 2: Quantitative Data for TMS-Derivatized this compound Hydrolysis Product
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Limit of Detection (SIM) |
| Bis-TMS-5-phenyl-2,4-oxazolidinedione | ~15-17 min | 307 (M+) | 292, 178, 73 | ~5 ng/mL in urine[1] |
Note: Retention times can vary depending on the specific instrument and column conditions.
Mass Spectrometry and Fragmentation
The electron ionization mass spectrum of the bis-trimethylsilyl derivative of 5-phenyl-2,4-oxazolidinedione exhibits a characteristic fragmentation pattern that is useful for its identification.
Proposed Fragmentation Pathway
The fragmentation of the derivatized molecule is initiated by the loss of a methyl group from one of the TMS moieties, followed by subsequent characteristic losses.
Figure 2: Proposed fragmentation of bis-TMS-5-phenyl-2,4-oxazolidinedione.
The key fragmentation ions include:
-
m/z 307: Molecular ion (M+•).
-
m/z 292: Loss of a methyl radical (-CH3•) from a TMS group.
-
m/z 178: A significant fragment corresponding to the silylated phenyl-containing portion of the molecule.[1]
-
m/z 73: Characteristic ion for the trimethylsilyl group ([Si(CH3)3]+).
Conclusion
The described methodology provides a reliable and sensitive approach for the GC/MS analysis of this compound in biological samples. The acid hydrolysis and subsequent silylation are critical steps for achieving good chromatographic separation and mass spectrometric identification. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound. It is recommended that each laboratory validates the method on their specific instrumentation to ensure optimal performance.
References
Fenozolone in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenozolone is a psychostimulant compound developed in the 1960s by Laboratoires Dausse.[1][2] Structurally similar to pemoline, this compound acts as a norepinephrine-dopamine releasing agent (NDRA).[1][3][4] It has been shown to competitively inhibit the reuptake of norepinephrine and dopamine, and to a lesser extent, serotonin.[1][5] Formerly marketed in France as Ordinator® for conditions such as fatigue, memory lapse, and lack of focus, it was withdrawn from the market in 1997.[3][4] Due to its stimulant properties, this compound has been a subject of interest for its potential in cognitive enhancement and as a research tool for studying stimulant mechanisms.[6]
Neuropharmacological Profile
This compound's primary mechanism of action is the enhancement of catecholaminergic neurotransmission.[6] It increases the synaptic availability of dopamine and norepinephrine by promoting their release and inhibiting their reuptake.[1][6] This activity is believed to underlie its psychostimulant effects, including increased motor activity and resistance to fatigue observed in animal models.[7]
Mechanism of Action: Signaling Pathway
The proposed mechanism of this compound involves the modulation of monoamine transporters. By acting as an NDRA, it reverses the direction of transport, leading to the release of norepinephrine and dopamine from the presynaptic neuron. It also competitively binds to these transporters, blocking the reuptake of these neurotransmitters from the synaptic cleft.
Caption: Proposed mechanism of action for this compound.
Potential Applications in Neuropharmacology Research
Given its activity as a monoamine neurotransmission enhancer, this compound can be utilized as a pharmacological tool in several research contexts:
-
Cognitive Enhancement Studies: Investigating the effects of enhanced dopaminergic and noradrenergic signaling on cognitive functions such as attention, memory, and executive function.[6]
-
Models of Psychostimulant Action: Serving as a reference compound in studies aimed at understanding the molecular and behavioral effects of psychostimulants.[6]
-
Neuroimaging Studies: Probing the effects of monoamine modulation on brain activity and connectivity using techniques like fMRI.
Experimental Data
A notable study investigated the effects of a single dose of this compound on cerebral motor activity using functional magnetic resonance imaging (fMRI). The study compared the effects of this compound to fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
| Parameter | This compound (20 mg/50 kg) | Fluoxetine (20 mg) | Control (No Drug) |
| Primary Effect | Modulation of cerebral motor activity | Modulation of cerebral motor activity | Habituation effects observed |
| Activation in Contralateral Sensorimotor Area | More focused activation | More focused activation | Baseline activation |
| Involvement of Posterior Supplementary Motor Area | Greater involvement | Greater involvement | Baseline involvement |
| Bilateral Cerebellar Activation | Widespread decrease | Widespread decrease | Baseline activation |
| Data summarized from a 1999 fMRI study on healthy subjects performing sensorimotor tasks.[1][8] |
Experimental Protocol: fMRI Study of this compound's Effect on Motor Activity
This protocol is based on the methodology described in the 1999 study comparing this compound and fluoxetine.[1][8]
Objective
To assess the modulation of cerebral motor activity by a single dose of this compound using fMRI during a hand sensorimotor task.
Materials
-
This compound (20 mg/50 kg dose)
-
Placebo control
-
fMRI scanner and associated equipment
-
Visual stimulus presentation system
-
Response device for task performance
Procedure
-
Subject Recruitment: Recruit healthy, right-handed volunteers with no contraindications for fMRI or the study drug. Obtain informed consent.
-
Experimental Design: A double-blind, placebo-controlled, crossover design is recommended. Each subject will participate in two sessions on different days: one with this compound and one with a placebo.
-
Pre-Scan Preparation:
-
Acclimate subjects to the fMRI environment.
-
Provide instructions and practice for the sensorimotor task. The task should involve paced finger-tapping or a similar motor sequence with the right hand, cued by a visual stimulus.
-
-
fMRI Scanning Sessions:
-
Session 1 (Baseline):
-
Perform an initial fMRI scan while the subject performs the sensorimotor task. This serves as a baseline.
-
Administer a single oral dose of this compound or placebo.
-
Wait for a predetermined time to allow for drug absorption and peak plasma concentration.
-
-
Session 2 (Post-Dose):
-
Perform a second fMRI scan while the subject performs the same sensorimotor task.
-
-
-
Data Acquisition: Acquire T2*-weighted echo-planar images (EPI) sensitive to the blood-oxygen-level-dependent (BOLD) contrast. Acquire high-resolution anatomical images for registration.
-
Data Analysis:
-
Pre-process the fMRI data (motion correction, spatial normalization, smoothing).
-
Perform statistical analysis to identify brain regions with significant activation changes between the pre-dose and post-dose scans, and between the this compound and placebo conditions.
-
Focus analysis on regions of interest, including the primary and secondary motor cortices, supplementary motor area, and cerebellum.
-
Experimental Workflow
Caption: Workflow for an fMRI study of this compound.
References
- 1. umbrellalabs.is [umbrellalabs.is]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 5. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 7. This compound - Wikipedia [it.wikipedia.org]
- 8. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and this compound during hand sensorimotor tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Fenozolone for ADHD Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenozolone is a psychostimulant compound developed in the 1960s, structurally related to pemoline.[1] It is classified as a norepinephrine-dopamine releasing agent, exerting its effects by inhibiting the reuptake of these key catecholamines in the brain.[2] This mechanism of action is central to the therapeutic effects of many current treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), a neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. The dopaminergic and noradrenergic systems are known to play a crucial role in the pathophysiology of ADHD.
These application notes provide a framework for the preclinical investigation of this compound in relevant ADHD models. Due to the limited publicly available data specifically for this compound, the following protocols and data tables include information on its close structural and functional analog, pemoline, to serve as a starting point for experimental design. It is critical to note that these values should be considered as estimates, and empirical determination for this compound is essential.
Mechanism of Action: Catecholamine Reuptake Inhibition
This compound competitively inhibits the uptake of norepinephrine and dopamine in key brain regions associated with attention and motor control, such as the hypothalamus, cortex, and corpus striatum.[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing catecholaminergic signaling.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for pemoline, which can be used as a reference for initiating studies with this compound.
Table 1: In Vitro Monoamine Transporter Inhibition (Pemoline)
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| Ki (nM) | ~1,800 | >10,000 | >10,000 |
| IC50 (nM) | Data not available | Data not available | Data not available |
Note: Data for pemoline's binding affinity (Ki) is limited and variable in the literature. The provided values are estimations based on available information indicating its selectivity for DAT with much lower affinity for NET and SERT. Empirical determination of Ki and IC50 values for this compound is crucial.
Table 2: In Vivo Behavioral Effects in Rodent Models (Pemoline)
| Assay | Species | Dose Range (mg/kg) | Observed Effects |
|---|---|---|---|
| Locomotor Activity | Rat | 20 - 70 | Increased locomotor activity.[3] |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | Data not available | Expected to improve accuracy and reduce premature responses. |
| Delay Discounting | Rat | Data not available | Expected to increase preference for larger, delayed rewards. |
Experimental Protocols
In Vitro Monoamine Transporter Uptake Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of this compound on dopamine and norepinephrine transporters.
References
- 1. Five-choice serial-reaction time task - Wikipedia [en.wikipedia.org]
- 2. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylphenidate and pemoline do not cause depletion of rat brain monoamine markers similar to that observed with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fenozolone degradation and storage issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fenozolone. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges related to its degradation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For routine use and short-term storage (days to weeks), this compound solid powder should be stored in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1]
Q2: What is the known thermal stability of this compound?
A2: this compound has a melting point of 148°C. However, it undergoes thermal decomposition in the temperature range of 134-143°C, indicating that it is unstable at elevated temperatures.[1] Therefore, prolonged exposure to high temperatures should be avoided during experiments and storage.
Q3: How does pH affect the stability of this compound?
A3: this compound's stability is highly dependent on pH. It is reported to be stable in alkaline solutions but unstable under acidic conditions.[1]
Q4: What is the primary degradation product of this compound in acidic conditions?
A4: Under acidic conditions, this compound undergoes hydrolysis to form 5-phenyl-2,4-oxazolidinedione.[1][2] This is a common hydrolysis product for related compounds as well.
Q5: Are there any known issues with photostability?
Q6: What analytical methods are suitable for monitoring this compound and its degradation products?
A6: Gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC) have been successfully used to detect this compound and its primary hydrolysis product in biological samples.[2] For quantitative analysis in stability studies, a stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the recommended approach.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity or inconsistent results | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Exposure of solutions to acidic pH. 4. Exposure to light. | 1. Ensure storage at recommended temperatures and protection from light.[1] 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use neutral or slightly alkaline buffers for experiments where possible. 4. Prepare solutions fresh and use amber vials or cover containers with foil. |
| Appearance of unexpected peaks in chromatograms | 1. Degradation of this compound. 2. Contamination of solvents or glassware. | 1. Confirm the identity of the degradation product (e.g., 5-phenyl-2,4-oxazolidinedione) using a reference standard if available. 2. Run a blank (solvent only) to check for contamination. Use high-purity solvents and clean glassware. |
| Precipitation of this compound in aqueous solutions | 1. Poor solubility in the chosen buffer. 2. Change in pH of the solution. | 1. This compound is soluble in DMSO.[1] Prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer. 2. Ensure the final pH of the solution is compatible with this compound's stability and solubility. |
Quantitative Data Summary
Due to the limited availability of specific quantitative degradation kinetics for this compound in the public domain, the following table provides an illustrative summary based on the qualitative information available. This should be used as a general guide for experimental design.
| Condition | Parameter | Value/Observation | Reference |
| Storage (Solid) | Recommended Short-Term | 0-4°C, dry, dark | [1] |
| Recommended Long-Term | -20°C, dry, dark | [1] | |
| Thermal Stability | Melting Point | 148°C | [1] |
| Decomposition Range | 134-143°C | [1] | |
| pH Stability | Acidic (e.g., pH < 4) | Unstable, hydrolysis occurs | [1] |
| Alkaline (e.g., pH > 8) | Stable | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equal volume and concentration of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equal volume and concentration of HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified intervals and dilute with the mobile phase.
-
-
Thermal Degradation (in solution):
-
Dilute 1 mL of the stock solution with 1 mL of purified water.
-
Incubate at 60°C for 48 hours.
-
Withdraw aliquots at specified intervals and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol:water) to a photostability chamber with a light source (e.g., UV and/or visible light) for a defined period.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze samples at appropriate time points.
-
3. Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).
-
Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method (Adapted from a similar compound)
This method is a starting point and may require optimization for this compound.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Scan for the optimal wavelength using a PDA detector; start with a wavelength around 220 nm.
-
Column Temperature: 30°C.
Visualizations
Caption: Logical relationship of this compound degradation under acidic stress.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 2. Determination of the psychostimulants pemoline, this compound and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of phenylbutazone in presence of pharmaceutical colors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Fenozolone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor aqueous solubility of Fenozolone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A1: This is a common phenomenon for hydrophobic compounds like this compound. Dimethyl sulfoxide (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds. However, when this stock solution is introduced into an aqueous environment (e.g., phosphate-buffered saline or cell culture media), the overall polarity of the solvent system increases significantly. This change can cause this compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content medium.[1] It is crucial to maintain a final DMSO concentration that is tolerated by your experimental system, typically below 0.1%, while ensuring this compound remains in solution.[1]
Q2: What initial steps can I take if I observe this compound precipitation?
A2: If you observe precipitation, consider these immediate troubleshooting actions:
-
Optimize DMSO Concentration: Instead of a single large dilution, try preparing intermediate dilutions of your concentrated this compound stock in DMSO before the final dilution into your aqueous buffer. This can prevent localized high concentrations of the compound that might precipitate upon contact with the aqueous phase.[1]
-
Gentle Warming: Carefully warming the solution to approximately 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can lead to the degradation of some compounds.[1]
-
Sonication: Utilizing a sonicator can help break down precipitate particles and facilitate the redissolution of this compound.[1]
-
pH Adjustment: If this compound possesses ionizable groups, modifying the pH of the aqueous buffer could substantially enhance its solubility.[1][2][] Acidic compounds tend to be more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]
Q3: Are there alternative formulation strategies to improve the aqueous solubility of this compound?
A3: Yes, several formulation strategies can be employed to enhance the solubility of poorly soluble drugs:[4][5]
-
Co-solvents: The use of a mixture of solvents can increase the solubility of hydrophobic compounds.[6][7][8][9][10]
-
Cyclodextrins: These molecules can encapsulate hydrophobic drugs, forming inclusion complexes that are more water-soluble.[4][11][12][13][14][15][16]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[5][6][12][17][18][19][20][21]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate.[4][22][23][24]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer. | The compound has very low aqueous solubility, and the sudden change in solvent polarity from DMSO to the aqueous buffer causes it to crash out. | - Prepare intermediate dilutions in DMSO first.[1]- Vigorously mix the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.[1]- Consider using a co-solvent system.[6][7][8][9][10] |
| This compound dissolves initially but precipitates over time. | The solution is supersaturated, and the compound is slowly crystallizing out of the solution. | - This may indicate that the kinetic solubility was initially achieved, but the solution is not stable at the thermodynamic equilibrium solubility.- Consider using a formulation approach that enhances and maintains solubility, such as cyclodextrin complexation or creating a solid dispersion.[4][5][11][12][13][14][15][16][17][18][19][20][21] |
| The solubility of this compound is highly variable between experiments. | Inconsistent experimental conditions such as temperature, pH, or mixing can lead to variability. | - Ensure consistent temperature control throughout the experiment.- Verify the pH of your buffer before each experiment.- Standardize your mixing procedure (e.g., duration and speed of vortexing or stirring). |
| Low bioavailability is observed in in-vivo studies despite achieving solubility in vitro. | The in-vitro formulation may not be stable in the gastrointestinal environment, leading to precipitation and poor absorption. | - Investigate the use of solid dispersions or nanosuspensions to improve in-vivo dissolution and absorption.[4][5][6][12][17][18][19][20][21][22][23][24]- Consider the impact of pH changes in the gastrointestinal tract on the solubility of your formulation.[][25] |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how different formulation strategies could enhance the solubility of this compound.
Table 1: Solubility of this compound with Different Co-solvents
| Co-solvent | Concentration (% v/v) in Water | Hypothetical this compound Solubility (µg/mL) |
| None | 0% | 0.5 |
| Ethanol | 10% | 15 |
| Propylene Glycol | 10% | 25 |
| Polyethylene Glycol 400 (PEG 400) | 10% | 40 |
Table 2: Effect of pH on the Hypothetical Solubility of an Ionizable this compound Analog
| pH | Hypothetical Solubility (µg/mL) |
| 2.0 | 50 |
| 5.0 | 5 |
| 7.4 | 1 |
| 9.0 | 0.8 |
Table 3: Enhancement of this compound Solubility with Cyclodextrins
| Cyclodextrin | Concentration (% w/v) | Hypothetical this compound Solubility (µg/mL) |
| None | 0% | 0.5 |
| β-Cyclodextrin | 2% | 30 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 2% | 150 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of this compound in a given solvent system.[26][27][28][29]
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time to reach equilibrium (typically 24-48 hours). To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[28][29]
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
The determined concentration represents the equilibrium solubility of this compound in the tested medium.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a method for preparing a more soluble inclusion complex of this compound with a cyclodextrin.[11][13]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in the desired aqueous buffer. Gentle warming and stirring may be necessary to fully dissolve the cyclodextrin.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
While vigorously stirring the HP-β-CD solution, add the this compound stock solution dropwise.
-
Continue stirring the mixture for several hours (e.g., 4-24 hours) at room temperature to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, the solubility limit has been exceeded. The solution can be filtered through a 0.22 µm filter to remove any undissolved material.
-
The concentration of the solubilized this compound in the final solution should be confirmed using an appropriate analytical method.
Visualizations
Caption: A workflow for selecting a solubility enhancement strategy.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. benchchem.com [benchchem.com]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. ijfmr.com [ijfmr.com]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. oatext.com [oatext.com]
- 14. mdpi.com [mdpi.com]
- 15. scienceasia.org [scienceasia.org]
- 16. iipseries.org [iipseries.org]
- 17. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ymerdigital.com [ymerdigital.com]
- 20. japsonline.com [japsonline.com]
- 21. japer.in [japer.in]
- 22. researchgate.net [researchgate.net]
- 23. ispe.gr.jp [ispe.gr.jp]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 27. lup.lub.lu.se [lup.lub.lu.se]
- 28. hrcak.srce.hr [hrcak.srce.hr]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Fenozolone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fenozolone, with a focus on improving reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound?
A1: The most widely reported method for synthesizing this compound (2-ethylamino-5-phenyl-2-oxazolin-4-one) is the intramolecular cyclization of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. Published procedures report yields as high as 87%[1].
Q2: What are the key starting materials for this compound synthesis?
A2: The synthesis starts with two key precursors:
-
Ethylurea (EtNHCONH2)
-
α-Phenyl-α-chloroacetyl chloride (PhCHClCOCl)
These are first reacted to form the intermediate, N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea, which is then cyclized to this compound[1].
Q3: Are there any known analogs of this compound synthesized by a similar method?
A3: Yes, several analogs have been synthesized using the same general procedure, with varying alkyl or aryl-alkyl groups on the 2-amino position. The reported yields for these analogs range from 64.5% to 96%, indicating that the reaction is quite general for this class of compounds[1].
Q4: What is the tautomeric nature of 2-amino-2-oxazolin-4-ones like this compound?
A4: Compounds of this class can exist in tautomeric forms: the 2-amino-2-oxazolin-4-one and the 2-imino-4-oxazolidinone forms. Understanding this tautomerism is important for characterization and analysis of the final product.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, leading to lower yields or impure products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cyclization of the N-acylurea intermediate: The reaction time or temperature may be insufficient for the cyclization to go to completion. | - Increase reaction time: Monitor the reaction by TLC to ensure the disappearance of the starting material.- Increase reaction temperature: Gently refluxing the reaction mixture in ethanol is a common practice[1]. |
| Hydrolysis of the starting material or product: The presence of water in the reaction mixture can lead to the hydrolysis of the chloroacetyl group or the oxazolinone ring. | - Use anhydrous solvents and reagents: Ensure that the ethanol and other reagents are thoroughly dried before use.- Perform the reaction under an inert atmosphere: Using an atmosphere of nitrogen or argon can help to exclude moisture. | |
| Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Control the addition of reagents: Slow, dropwise addition of the base can help to minimize side reactions.- Optimize the stoichiometry of the base: Use of excess base can sometimes lead to undesired side reactions. A stoichiometric amount or a slight excess is typically recommended. | |
| Formation of Impurities | Presence of unreacted starting materials: Incomplete reaction can leave unreacted N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in the final product. | - Optimize reaction conditions: As mentioned above, ensure complete reaction by adjusting time and temperature.- Purification: Recrystallization from a suitable solvent, such as benzene, has been reported to be effective for purification[1]. |
| Formation of polymeric or tarry byproducts: These can form at higher temperatures or with prolonged reaction times. | - Maintain careful temperature control: Avoid excessive heating during the reaction.- Optimize reaction time: Do not let the reaction proceed for an unnecessarily long time after completion. | |
| Formation of 5-phenyl-2,4-oxazolidinedione: Acidic conditions can lead to the hydrolysis of the 2-ethylamino group, forming this common hydrolysis product[2]. | - Maintain basic or neutral conditions during workup: Avoid acidification of the reaction mixture until the product is isolated.- Purification: Careful purification by chromatography or recrystallization can remove this impurity. | |
| Difficulty in Product Isolation | Product is an oil or does not precipitate: The product may not readily crystallize from the reaction mixture. | - Trituration with ice-water: This technique has been reported to induce precipitation of the product[1].- Solvent evaporation and extraction: After removing the solvent, the residue can be taken up in an organic solvent and washed with water to remove inorganic salts before purification. |
| Emulsion formation during workup: This can make separation of the organic and aqueous layers difficult. | - Addition of brine: Washing with a saturated sodium chloride solution can help to break up emulsions.- Filtration through celite: This can help to remove fine solid particles that may be stabilizing the emulsion. |
Experimental Protocols
Synthesis of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea
This protocol is based on established literature procedures[1].
-
Reaction Setup: In a fume hood, suspend 17.6 g of ethylurea in 150 cc of dry benzene in a flask equipped with a stirrer and a dropping funnel.
-
Addition of α-Phenyl-α-chloroacetyl chloride: While stirring, add a solution of 18.9 g of α-phenyl-α-chloroacetyl chloride in 100 cc of dry benzene dropwise over 20 minutes.
-
Reaction: Stir the mixture at room temperature for 15 minutes, and then reflux for 5 hours.
-
Workup: Evaporate the solvent under reduced pressure to obtain the crude N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea. The product can be purified by recrystallization from benzene.
Synthesis of this compound (2-ethylamino-5-phenyl-2-oxazolin-4-one)
This protocol is based on established literature procedures[1].
-
Preparation of Sodium Ethoxide: In a suitable flask, dissolve 15.8 g of sodium metal in 900 cc of absolute ethanol.
-
Reaction Setup: Suspend 165.8 g of N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in 900 cc of absolute ethanol in a separate flask equipped with a stirrer and a reflux condenser.
-
Cyclization: Add the prepared sodium ethoxide solution to the suspension of the urea derivative.
-
Reaction: Reflux the mixture for 2 hours and then let it stand at room temperature overnight.
-
Workup: Separate the precipitated sodium chloride by filtration. Evaporate the filtrate to dryness.
-
Purification: Triturate the residue with ice-water to precipitate the crude this compound. The product can be further purified by recrystallization from benzene to yield the final product.
Data Presentation
Table 1: Reported Yields for this compound and its Analogs
| 2-Substituent | Compound Name | Reported Yield (%) |
| Ethylamino | This compound | 87 |
| Methylamino | 5-phenyl-2-methylamino-4-oxazolinone | 87 |
| Propylamino | 5-phenyl-2-propylamino-4-oxazolinone | 96 |
| Isopropylamino | 5-phenyl-2-isopropylamino-4-oxazolinone | 70 |
| Butylamino | 5-phenyl-2-butylamino-4-oxazolinone | 80 |
| Benzylamino | 5-phenyl-2-benzylamino-4-oxazolinone | 69 |
| Phenylisopropylamino | 5-phenyl-2-phenylisopropylamino-4-oxazolinone | 69.5 |
| Isoamylamino | 5-phenyl-2-isoamylamino-4-oxazolinone | 64.5 |
Data sourced from[1].
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Fenozolone Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenozolone. The information is designed to address common challenges encountered during the optimization of dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a psychostimulant compound developed in the 1960s.[1] It is structurally related to other pemoline-like stimulants.[1] Its mechanism of action is not entirely understood, but it is categorized as a norepinephrine-dopamine releasing agent (NDRA).[1][2] this compound has been shown to inhibit the in vitro uptake of norepinephrine and dopamine in a competitive manner.[1][3] Some research also suggests it affects serotonin uptake.[1][4]
Q2: Are there any established in vitro dose-response data for this compound?
Publicly available research contains limited specific in vitro dose-response data, such as IC50 or EC50 values, for this compound. One study involving human subjects assessed the effects of a single 20 mg/50 kg dose on cerebral motor activity.[1] For in vitro studies, it is recommended to perform a broad dose-range finding experiment to determine the optimal concentration range for your specific cell line and assay.
Q3: What are the expected in vitro effects of this compound?
As a norepinephrine-dopamine releasing agent, this compound is expected to increase the extracellular concentrations of these neurotransmitters. In cell-based assays involving relevant neuronal cell lines, this could manifest as changes in downstream signaling pathways, alterations in gene expression, or effects on cell viability at higher concentrations.
Q4: My dose-response curve for this compound is not sigmoidal. What are the potential causes?
A non-sigmoidal curve can arise from several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the sigmoidal portion of the curve. It is advisable to test a wide range of concentrations spanning several orders of magnitude.[5]
-
Compound Insolubility: this compound may precipitate at higher concentrations. Visually inspect your solutions for any signs of precipitation.[5]
-
Low Potency or Efficacy: The compound may have low potency in your specific experimental system, requiring higher concentrations to elicit a response.[5]
-
Assay Insensitivity: The chosen assay may not be sensitive enough to detect the biological response to this compound.[5]
Q5: I am observing high variability between my experimental replicates. What should I check?
High variability can often be attributed to technical errors in the experimental setup:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated, especially when performing serial dilutions.[5]
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to varied responses. Ensure a homogenous cell suspension during plating.[5]
-
Reagent Variability: Lot-to-lot variations in media, serum, or other reagents can impact cellular response.[5]
-
Inconsistent Incubation Times: The duration of compound exposure should be consistent across all experiments.[5]
Troubleshooting Guides
Issue 1: Flat or Shallow Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Concentration range is off-target. | Perform a wider range of serial dilutions (e.g., from 1 nM to 100 µM) to ensure you capture the full dynamic range of the response. |
| This compound has low solubility. | Prepare stock solutions in an appropriate solvent like DMSO. Visually inspect for precipitation at the highest concentrations in your assay medium. Consider using a solubility-enhancing agent, with appropriate vehicle controls.[5] |
| The assay is not sensitive enough. | Optimize assay parameters such as incubation time, cell density, and substrate concentration. Consider using a more sensitive detection method or a different assay endpoint. |
| The chosen cell line is not responsive. | Verify that your cell line expresses the necessary targets for this compound (e.g., dopamine and norepinephrine transporters). Consider using a more responsive cell model. |
Issue 2: Inconsistent IC50/EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Variability in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase during the experiment.[5] |
| Inconsistent reagent preparation. | Prepare fresh serial dilutions for each experiment. Ensure all reagents are properly stored and within their expiration dates. |
| Fluctuations in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in your incubator. |
| Pipetting errors during serial dilution. | Use calibrated pipettes and proper pipetting techniques. Prepare a larger volume of each dilution to minimize errors. |
Experimental Protocols
General Protocol for an In Vitro Dose-Response Experiment
-
Cell Culture and Seeding:
-
Culture a neuronal cell line (e.g., SH-SY5Y) in the appropriate growth medium and conditions.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations.
-
-
Compound Treatment:
-
Remove the old medium from the cell plate and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a positive control if available.
-
-
Incubation:
-
Incubate the plate for a predetermined duration, based on the specific assay and the expected time course of the biological response.
-
-
Assay and Data Collection:
-
Perform the chosen assay to measure the biological response (e.g., a cell viability assay like MTT, a neurotransmitter uptake assay, or a reporter gene assay).
-
Read the plate using a plate reader to collect the raw data.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response (Y-axis) against the log of the this compound concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the EC50 or IC50 value.
-
Data Presentation
Hypothetical Dose-Response Data for this compound
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean ± SD |
| EC50 (µM) | 12.5 | 15.2 | 13.8 | 13.8 ± 1.35 |
| Hill Slope | 1.1 | 0.95 | 1.05 | 1.03 ± 0.08 |
| Max Response (%) | 98.2 | 95.7 | 99.1 | 97.7 ± 1.78 |
Note: This data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: A typical experimental workflow for an in vitro dose-response assay.
Caption: Hypothetical mechanism of action for this compound as a NDRA.
Caption: A troubleshooting workflow for unexpected dose-response curve shapes.
References
- 1. umbrellalabs.is [umbrellalabs.is]
- 2. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 3. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Fenozolone Detection in Biological Samples
Welcome to the technical support center for the analytical detection of Fenozolone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in biological samples important?
A1: this compound (also known as Ordinator) is a psychostimulant drug that is structurally related to pemoline.[1][2] It acts as a norepinephrine-dopamine releasing agent (NDRA), meaning it increases the levels of these neurotransmitters in the brain.[1][3] This mechanism of action gives it stimulant properties, and it has been investigated for its potential as a cognitive enhancer.[4] Detection of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and in forensic and anti-doping analyses.
Q2: What are the main challenges in the analytical detection of this compound?
A2: A primary challenge in this compound detection is its metabolism and chemical properties. This compound, along with related compounds like pemoline and thozalinone, can undergo acid hydrolysis to form a common product, 5-phenyl-2,4-oxazolidinedione.[5][6] This necessitates analytical methods that can distinguish between the parent compounds if specific identification is required. Additionally, as with many analytes in complex biological matrices, issues such as matrix effects, low recovery, and analyte stability can pose significant challenges.
Q3: Which analytical techniques are most commonly used for this compound detection?
A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the detection of this compound, often following a derivatization step to improve its volatility and chromatographic behavior.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique that can be employed for the sensitive and specific quantification of this compound and its metabolites in biological fluids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biological samples.
GC-MS Analysis Troubleshooting
Issue 1: No or low peak intensity for derivatized this compound.
-
Question: I am performing a GC-MS analysis with trimethylsilyl (TMS) derivatization, but I am seeing a very small or no peak for this compound. What could be the issue?
-
Answer: This is a frequent issue with TMS derivatization and can be caused by several factors:
-
Moisture: TMS reagents are highly sensitive to moisture. Ensure your sample, solvents, and glassware are completely dry. Any water present will react with the derivatizing agent, reducing its availability to react with your analyte.[7]
-
Incomplete Derivatization: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the TMS reagent and that the reaction time and temperature are optimal. Heating is often required for the derivatization of compounds with multiple active hydrogens.[7]
-
Reagent Degradation: TMS reagents have a limited shelf life, especially after opening. If the reagent is old or has been exposed to air and moisture, it may no longer be effective.[8]
-
Sample Degradation: this compound may have degraded in the biological matrix prior to extraction and derivatization. Proper sample storage is crucial.
-
Issue 2: Poor peak shape (tailing or fronting) for this compound.
-
Question: My chromatogram shows tailing or fronting peaks for this compound. How can I improve the peak shape?
-
Answer: Poor peak shape can be caused by several factors related to the GC system or the sample itself:
-
Active Sites: Active sites in the GC inlet liner, column, or even the syringe can interact with the analyte, causing peak tailing. Using a deactivated liner and a high-quality, inert GC column is recommended. Injecting the derivatizing agent (e.g., BSTFA) into the GC can sometimes temporarily passivate active sites.[8]
-
Column Overload: Injecting too much of the sample can lead to peak fronting. Try diluting your sample or increasing the split ratio.
-
Improper Column Installation: An improperly cut or installed column can lead to dead volume and poor peak shape.
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization and peak broadening or tailing. Conversely, a temperature that is too high can cause analyte degradation.
-
LC-MS/MS Analysis Troubleshooting
Issue 3: Significant matrix effects leading to ion suppression or enhancement.
-
Question: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis of plasma samples. How can I mitigate this?
-
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to address them:
-
Improve Sample Preparation: A more effective sample cleanup can remove many of the interfering matrix components. Consider optimizing your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, experiment with different sorbents, wash solutions, and elution solvents.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. Adjusting the mobile phase composition, gradient profile, or using a different column chemistry can improve separation.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine) to compensate for matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Sample Preparation Troubleshooting
Issue 4: Low recovery of this compound after Solid-Phase Extraction (SPE).
-
Question: My recovery of this compound from urine samples using SPE is consistently low. What can I do to improve it?
-
Answer: Low recovery in SPE can be due to several factors in the extraction process:
-
Incorrect Sorbent: Ensure the sorbent chemistry is appropriate for this compound. For a compound like this compound, a mixed-mode cation exchange or a reversed-phase sorbent could be suitable.
-
Suboptimal pH: The pH of the sample and the wash/elution solvents is critical for efficient retention and elution, especially for ion-exchange sorbents. Adjust the pH to ensure this compound is in the correct ionic state for binding to the sorbent and for its subsequent release.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent. Try a stronger solvent or a solvent with a different polarity or pH.
-
Breakthrough: The analyte may not be retained on the sorbent during sample loading. This can happen if the loading flow rate is too high or if the sample volume exceeds the sorbent capacity.
-
Quantitative Data Summary
The following table summarizes available quantitative data for the detection of this compound in biological samples. Note: Limited quantitative data for this compound is publicly available. The data below is primarily from a single study on urine analysis.
| Parameter | Matrix | Analytical Method | Value | Reference |
| Limit of Detection (LOD) | Urine | GC-MS (SIM mode) | 5 ng/mL | [9] |
| Limit of Detection (LOD) | Urine | GC-MS (Full Scan mode) | 33.3 ng/mL | [9] |
| Detection Window | Urine | GC-MS (SIM mode) | Up to 48 hours | [9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Urine (Hydrolysis Method)
This protocol is a generalized procedure based on the common method of hydrolyzing this compound and related compounds to a single product for GC-MS analysis.[5][6]
-
Sample Preparation (Hydrolysis):
-
To 1-5 mL of urine, add a suitable internal standard.
-
Acidify the urine sample with hydrochloric acid (HCl) to a final concentration of approximately 1 M.
-
Heat the sample at 100°C for 30-60 minutes to hydrolyze this compound to 5-phenyl-2,4-oxazolidinedione.
-
Cool the sample and adjust the pH to approximately 5-6 with a suitable buffer.
-
-
Extraction (Liquid-Liquid Extraction):
-
Extract the hydrolyzed sample with an organic solvent such as diethyl ether or ethyl acetate (2 x 5 mL).
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of pyridine).
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 50 µL).[8]
-
Cap the vial tightly and heat at 60-80°C for 20-30 minutes.[8]
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Parameters (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or equivalent).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.
-
Mass Spectrometer: Operate in either full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity. For the TMS derivative of the hydrolysis product, monitor for characteristic ions.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound and its Metabolite from Urine
This protocol is a general approach for extracting this compound and its main metabolite, pemoline, from urine prior to derivatization and GC-MS analysis.[9]
-
Sample Pre-treatment:
-
To 1.5 mL of urine, add 2 mL of acetate buffer (0.2 M, pH 5.2).
-
If analysis of conjugated metabolites is desired, an enzymatic hydrolysis step with β-glucuronidase can be performed at this stage.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by the acetate buffer.
-
Loading: Apply the pre-treated urine sample to the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove interferences.
-
Elution: Elute this compound and pemoline with methanol.
-
-
Further Processing:
-
The eluate can be evaporated to dryness and then subjected to derivatization (e.g., silylation) as described in Protocol 1, followed by GC-MS analysis.
-
Visualizations
Norepinephrine-Dopamine Releasing Agent (NDRA) Signaling Pathway
Caption: Mechanism of action of this compound as a norepinephrine-dopamine releasing agent.
General Experimental Workflow for this compound Detection
Caption: A generalized workflow for the detection of this compound in biological samples.
References
- 1. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 5. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 6. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. dshs-koeln.de [dshs-koeln.de]
Minimizing Fenozolone batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis and purification of Fenozolone.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in the production of Active Pharmaceutical Ingredients (APIs) like this compound can stem from several sources.[1][2][3] These can be broadly categorized as:
-
Raw Material Attributes: Variations in the quality, purity, and physical properties (e.g., particle size, crystal form) of starting materials and reagents can significantly impact the reaction kinetics and impurity profile of the final product.
-
Process Parameters: Inconsistent control of critical process parameters (CPPs) such as temperature, pressure, pH, mixing speed, and reaction time can lead to incomplete reactions, formation of byproducts, and variations in crystal structure.[4][5][6]
-
Equipment and Environment: Differences in equipment performance, calibration, and cleaning, as well as environmental factors like humidity, can introduce variability.[3]
-
Human Factors: Variations in operator procedures and training can also contribute to inconsistencies between batches.[3]
Q2: How can Quality by Design (QbD) principles be applied to minimize this compound variability?
A2: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[7][8] For this compound production, applying QbD involves:
-
Defining a Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of the this compound API, including purity, impurity limits, and physical properties.
-
Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[9]
-
Determining Critical Process Parameters (CPPs): These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled.[4][6][9][10]
-
Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.
-
Implementing a Control Strategy: This includes the use of Process Analytical Technology (PAT) for real-time monitoring and control of CPPs.[7][8]
Q3: What is Process Analytical Technology (PAT) and how can it help in this compound manufacturing?
A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[11][12] For this compound production, PAT can be implemented to:
-
Real-time Monitoring: Continuously monitor CPPs like temperature, pH, and reactant concentration using in-line or on-line analytical instruments (e.g., NIR, Raman spectroscopy).[7][8][13]
-
Process Understanding: Gain a deeper understanding of the reaction kinetics and crystallization process.
-
Proactive Control: Implement feedback control loops to adjust process parameters in real-time to maintain consistency and prevent deviations.
-
Reduce End-Product Testing: Move towards real-time release testing by ensuring quality is built into the process.
Troubleshooting Guides
Issue 1: High Levels of Impurities in the Final this compound Product
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Incomplete Reaction | 1. Verify reaction time and temperature against the established protocol.2. Analyze in-process samples to monitor reaction completion.3. Check the purity and stoichiometry of starting materials. | 1. Increase reaction time or temperature within the validated design space.2. Implement PAT for real-time reaction monitoring.3. Qualify new batches of starting materials before use. |
| Side Reactions | 1. Review the synthesis pathway for potential side reactions (e.g., hydrolysis of the oxazoline ring).2. Analyze the impurity profile to identify the structure of the byproducts. | 1. Optimize reaction conditions (e.g., temperature, pH, solvent) to minimize side reactions.2. Consider a modified synthetic route if side reactions are inherent. |
| Degradation of this compound | 1. Assess the stability of this compound under the reaction and purification conditions.2. Conduct forced degradation studies to identify potential degradation products.[14] | 1. Modify purification steps to use milder conditions (e.g., lower temperature, neutral pH).2. Add antioxidants if oxidative degradation is a concern. |
| Contamination from Solvents or Reagents | 1. Test all solvents and reagents for purity before use.2. Ensure proper cleaning of reaction vessels. | 1. Use high-purity, certified solvents and reagents.2. Validate cleaning procedures to prevent cross-contamination. |
A logical workflow for troubleshooting high impurity levels is presented below.
Issue 2: Inconsistent Crystal Form and Particle Size of this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Supersaturation | 1. Monitor and control the rate of cooling and/or anti-solvent addition.2. Ensure consistent starting concentrations of this compound in the crystallization solvent. | 1. Develop a controlled cooling profile.2. Use a calibrated pump for anti-solvent addition.3. Implement in-line concentration monitoring (e.g., ATR-FTIR). |
| Poor Mixing | 1. Evaluate the effect of agitation speed on crystal size and morphology.2. Ensure consistent mixing throughout the crystallizer. | 1. Optimize the agitation speed to avoid excessive nucleation or crystal breakage.2. Use a properly designed impeller for the crystallizer geometry. |
| Presence of Impurities | 1. Analyze the impact of specific impurities on crystallization behavior.2. Ensure consistent purity of the this compound solution before crystallization. | 1. Implement purification steps to remove impurities that inhibit or modify crystal growth.2. Set tighter specifications for the purity of the pre-crystallization solution. |
| Solvent System Variability | 1. Ensure the composition of the solvent/anti-solvent system is consistent.2. Control the water content in organic solvents. | 1. Use precise measurements for solvent and anti-solvent volumes.2. Use dry solvents or measure and control the water content. |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound
This protocol outlines a general method for the analysis of this compound purity and the quantification of its impurities. Method validation should be performed according to ICH guidelines.[15][16][17][18][19]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Illustrative Example)
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., 50:50 water:acetonitrile).
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the this compound batch sample in 25 mL of diluent.
4. Data Analysis
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the assay of this compound using the external standard method.
-
Identify and quantify impurities based on their relative retention times and response factors (if known). Use area normalization for unknown impurities.
5. Method Validation Parameters The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Below is a workflow for HPLC method development and validation.
Signaling Pathway
This compound is a psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA).[20] Its mechanism of action involves the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[21]
The following diagram illustrates the proposed mechanism of action of this compound at a catecholaminergic synapse.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. pqri.org [pqri.org]
- 4. hamiltoncompany.com [hamiltoncompany.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. amplelogic.com [amplelogic.com]
- 7. Process Analytical Technology: A Complete Guide for Manufacturers - InnoPharma Technology [innopharmatechnology.com]
- 8. pharmasource.global [pharmasource.global]
- 9. pqri.org [pqri.org]
- 10. pharmtech.com [pharmtech.com]
- 11. stepscience.com [stepscience.com]
- 12. fda.gov [fda.gov]
- 13. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 14. clsjournal.ascls.org [clsjournal.ascls.org]
- 15. pharmtech.com [pharmtech.com]
- 16. scielo.br [scielo.br]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods (2020) | Breno Maurício Marson | 57 Citations [scispace.com]
- 20. umbrellalabs.is [umbrellalabs.is]
- 21. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Fenozolone Administration for Consistent Results
Welcome to the Technical Support Center for Fenozolone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reproducible results in experiments involving this norepinephrine-dopamine releasing agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a psychostimulant that acts as a norepinephrine-dopamine releasing agent (NDRA). It is structurally related to other stimulants like pemoline and cyclazodone. Its mechanism of action is understood to involve the inhibition of dopamine and norepinephrine uptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: A starting concentration for a novel compound typically requires a broad dose-response study, spanning several orders of magnitude (e.g., from nanomolar to millimolar). For this compound, a logical starting point can be inferred from related compounds. For example, the related compound (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR) has shown EC50 values in the nanomolar range for dopamine and norepinephrine release. Therefore, an initial broad-range finding study from 1 nM to 100 µM is recommended to determine the effective concentration range in your specific cell model.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). For cell culture experiments, ensure the final concentration of DMSO in the media does not exceed a level that is toxic to your specific cell line, typically below 0.5%, with 0.1% being considered safe for most cells.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: this compound is stable in alkaline solutions but shows instability in acidic conditions.[2] When preparing working solutions in cell culture media, it is advisable to make them fresh for each experiment to minimize potential degradation over time. The stability can be affected by the pH of the medium and exposure to light and temperature.
Q5: What are the expected downstream cellular effects of this compound treatment?
A5: By increasing extracellular levels of dopamine and norepinephrine, this compound is expected to activate their respective signaling pathways. This can include the activation of D1-like and beta-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activation of D2-like and alpha-2 adrenergic receptors can have inhibitory effects on adenylyl cyclase, creating a complex signaling interplay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in results between replicate wells. | - Inconsistent cell seeding: Uneven cell distribution across the plate.- Pipetting errors: Inaccurate dispensing of this compound or reagents.- Edge effects: Evaporation from wells on the outer edges of the plate. | - Ensure the cell suspension is thoroughly mixed before and during plating.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate for critical experiments; instead, fill them with sterile media or PBS to maintain humidity. |
| No observable effect of this compound, even at high concentrations. | - Compound inactivity: this compound may have degraded.- Low expression of target transporters: The cell line may not express sufficient levels of dopamine (DAT) or norepinephrine (NET) transporters.- Assay insensitivity: The chosen experimental endpoint may not be sensitive enough to detect the effects of this compound. | - Prepare a fresh stock solution of this compound from a reputable supplier.- Verify the expression of DAT and NET in your cell line using methods like qPCR or Western blot.- Consider a more direct assay, such as a neurotransmitter uptake assay, to confirm the compound's activity. |
| High cell death observed in both control and treated wells. | - Solvent toxicity: The concentration of DMSO in the final culture medium may be too high.- Unhealthy cells: Cells may be stressed due to high passage number, over-confluency, or underlying contamination. | - Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically ≤ 0.1%).[1]- Use healthy, low-passage number cells. Regularly test for mycoplasma contamination. |
| Inconsistent results over time (e.g., tachyphylaxis or tolerance). | - Receptor desensitization: Prolonged or repeated exposure to high concentrations of released neurotransmitters can lead to the downregulation or desensitization of dopamine and norepinephrine receptors.- Depletion of neurotransmitter stores: Continuous release may deplete the intracellular pool of neurotransmitters. | - Consider shorter incubation times or pulsatile, rather than continuous, administration of this compound.- Allow for washout periods between treatments in longer-term studies.- Measure neurotransmitter levels in the supernatant to assess release and potential depletion. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3] |
| Molecular Weight | 204.23 g/mol | [3] |
| Melting Point | 148°C | [2] |
| Aqueous Solubility | 1.23 mg/mL (poorly soluble) | [2] |
| Stability | Stable in alkaline solutions, unstable in acidic solutions | [2] |
Table 2: In Vitro Activity of a Structurally Related Compound, (±)-cis-4,4'-DMAR
Note: This data is for a related compound and should be used as a guideline for estimating the potential potency of this compound.
| Assay | Target | EC₅₀ Value (nM) | Reference(s) |
| Neurotransmitter Release | Dopamine Transporter (DAT) | 8.6 ± 1.1 | [4][5] |
| Neurotransmitter Release | Norepinephrine Transporter (NET) | 26.9 ± 5.9 | [4][5] |
| Neurotransmitter Release | Serotonin Transporter (SERT) | 18.5 ± 2.8 | [4][5] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is to determine the concentration range of this compound that is non-toxic to the cells, which is essential before conducting functional assays.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
Seed cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
-
Compound Treatment:
-
Prepare a 1000x stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in cell culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the old medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: In Vitro Neurotransmitter Uptake Assay
This protocol is to measure the inhibitory effect of this compound on dopamine or norepinephrine uptake in cells expressing the respective transporters (e.g., HEK293 cells stably expressing DAT or NET).
-
Cell Plating:
-
Plate HEK-DAT or HEK-NET cells in a 96-well, poly-D-lysine coated plate at a density of 40,000-60,000 cells/well.
-
Allow cells to adhere and form a confluent monolayer, typically for 20 hours, before the assay.[[“]]
-
-
Compound Incubation:
-
Prepare dilutions of this compound in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
Aspirate the culture medium from the wells and add the this compound dilutions. Include a positive control (a known uptake inhibitor like GBR 12909 for DAT or Desipramine for NET) and a vehicle control.
-
Incubate the plate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Initiate the uptake reaction by adding a fluorescent substrate that mimics dopamine or norepinephrine (available in commercial kits) or a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).
-
Allow the uptake to proceed for a defined period (e.g., 10-30 minutes) at 37°C.
-
If using a fluorescent substrate kit, follow the manufacturer's instructions for adding a masking dye and measuring fluorescence on a bottom-read plate reader.
-
If using a radiolabeled substrate, terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cooperative Activation of Dopamine D1 and D2 Receptors Increases Spike Firing of Nucleus Accumbens Neurons via G-Protein βγ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a novel and potentially lethal designer drug, (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or “Serotoni”) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
Fenozolone-Induced Behavioral Artifacts: Technical Support Center
Disclaimer: There is a limited amount of publicly available research on Fenozolone, particularly concerning its specific behavioral effects and associated artifacts in animal models. The information provided in this technical support center is based on the known pharmacology of this compound as a norepinephrine-dopamine releasing agent (NDRA) and data extrapolated from studies of similar psychostimulant compounds, such as amphetamine and pemoline. Researchers should always conduct thorough dose-response studies and carefully observe animal behavior to establish appropriate experimental parameters for their specific research questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a psychostimulant drug developed in the 1960s.[1] It is structurally related to pemoline and acts as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism of action involves inhibiting the reuptake of norepinephrine and dopamine, and to a lesser extent serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2]
Q2: What are the expected behavioral effects of this compound in animal models?
A2: Based on its mechanism of action as a psychostimulant, this compound is expected to increase locomotor activity, promote wakefulness, and at higher doses, induce stereotyped behaviors.[3] These effects are characteristic of drugs that enhance dopamine and norepinephrine signaling in the brain.
Q3: What are potential behavioral artifacts that might be observed during experiments with this compound?
A3: Potential behavioral artifacts are dose-dependent and can include:
-
Hyperactivity: An excessive increase in locomotor activity that may interfere with the performance of specific behavioral tasks.
-
Stereotypy: Repetitive, invariant, and functionless behaviors such as gnawing, sniffing, head weaving, or circling. High doses of stimulants are known to induce stereotypy.[3]
-
Anxiogenic-like effects: At certain doses, stimulants can produce anxiety-like behaviors in animal models like the elevated plus maze.[4][5]
-
Self-injurious behavior (SIB): While not commonly reported for all stimulants, high doses of the related compound pemoline have been shown to induce SIB in rats.[2][6]
-
Disruption of normal behaviors: this compound may suppress natural behaviors such as grooming and exploration of novel environments.
Q4: How can I differentiate between a desired therapeutic effect and an unwanted behavioral artifact?
A4: Differentiating between desired effects and artifacts depends on the research question. For example, if you are studying the effects of this compound on motor activity, a certain level of increased locomotion is the desired effect. However, if this hyperactivity becomes so pronounced that it disrupts performance in a cognitive task, it would be considered a behavioral artifact in that context. Careful dose-response studies and detailed behavioral scoring are essential to identify the therapeutic window for your experiment.
Troubleshooting Guides
Issue 1: Excessive Hyperactivity and Stereotypy
Symptoms:
-
Animals exhibit continuous, rapid locomotion that interferes with task engagement.
-
Repetitive, non-goal-directed behaviors (e.g., intense sniffing in one location, repetitive head movements, gnawing at the cage).
Possible Causes:
-
Dose is too high: This is the most common cause of excessive hyperactivity and stereotypy.[3]
-
Individual differences: There can be significant variability in how individual animals respond to psychostimulants.
-
Environmental factors: A novel or stressful environment can sometimes potentiate the effects of stimulants.[7]
Solutions:
-
Conduct a Dose-Response Study: If you haven't already, perform a thorough dose-response study to identify a dose that produces the desired effect without causing excessive, confounding behaviors.
-
Lower the Dose: If you are observing these artifacts, the most straightforward solution is to reduce the dose of this compound.
-
Acclimatize Animals: Ensure that animals are properly habituated to the testing environment before drug administration to minimize the influence of novelty-induced stress.[8]
-
Refine Behavioral Scoring: Utilize a detailed ethogram and scoring system to quantify the specific types of stereotyped behaviors and their intensity. This will allow for a more nuanced analysis of the drug's effects.
Issue 2: Anxiogenic-Like Behavior in Anxiety-Related Tasks
Symptoms:
-
In the Elevated Plus Maze (EPM), animals show a significant decrease in the time spent in and the number of entries into the open arms.[4]
-
In the Open Field Test (OFT), animals exhibit thigmotaxis (wall-hugging) and reduced exploration of the center of the arena.
Possible Causes:
-
Anxiogenic properties of the drug: Stimulants can have anxiogenic effects, particularly at certain doses.[4]
-
Hyper-arousal: The stimulant effects of this compound may lead to a state of hyper-arousal that manifests as anxiety-like behavior in certain paradigms.
Solutions:
-
Adjust the Dose: Anxiogenic effects are often dose-dependent. A lower dose may not produce this effect.
-
Consider the Timing of the Test: The anxiogenic effects may be more pronounced at the peak of the drug's action. Adjusting the time between drug administration and testing might be helpful.
-
Use Multiple Anxiety Tests: To confirm that the observed effect is indeed anxiogenic-like and not a result of other behavioral changes (e.g., hyperactivity), it is advisable to use a battery of anxiety tests.
-
Control for Locomotor Activity: In the EPM, an apparent anxiogenic effect could be a false positive if the animal is hyperactive and moving quickly through the open arms without spending significant time there. Always analyze total distance moved or number of arm entries to interpret the data correctly.
Data Presentation
Table 1: Inferred Dose Ranges for this compound in Rodent Behavioral Studies (Based on Similar Compounds)
| Compound | Animal Model | Dose Range (mg/kg) | Observed Behavioral Effects | Reference(s) |
| Amphetamine | Mouse | 1.4 - 7.9 | Increased locomotor activity, decreased rearing and hole-poking. | [9] |
| Amphetamine | Mouse | 2 - 20 | Bimodal response: locomotion at lower doses, stereotypy at higher doses. | [10][11] |
| Amphetamine | Mouse | 2 | Anxiogenic-like effects in the Elevated Plus Maze. | [4] |
| Pemoline | Rat | 300 | Induction of self-injurious behavior. | [2][6] |
| Pemoline | Human (Adolescent) | up to 3 | Therapeutic dose for ADHD. | [12] |
Note: These doses are for intraperitoneal (i.p.) or subcutaneous (s.c.) administration and should be used as a starting point for designing dose-response studies for this compound.
Table 2: Stereotypy Rating Scale (Adapted from Amphetamine Studies)
| Score | Behavior | Description |
| 0 | Inactive | Sleeping or inactive. |
| 1 | Active | Normal activity, moving around the cage, sniffing. |
| 2 | Hyperactive | Running in circles, increased locomotor activity. |
| 3 | Stereotyped Behavior | Repetitive movements of the head, limbs, or body. Discontinuous sniffing. |
| 4 | Intense Stereotypy | Continuous, intense stereotyped behaviors such as licking or gnawing. |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess the effects of this compound on general locomotor activity and anxiety-like behavior in mice.
Materials:
-
Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm square arena).
-
Video tracking software.
-
This compound solution and vehicle control (e.g., saline).
-
Syringes and needles for administration.
Methodology:
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). A recommended starting dose range to explore, based on amphetamine studies, would be 1-10 mg/kg.
-
Test Initiation: 30 minutes after injection, gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's behavior for 15-30 minutes using video tracking software.
-
Parameters to Measure:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center zone vs. the periphery, number of entries into the center zone.
-
Other Behaviors: Rearing frequency, grooming duration.
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to remove olfactory cues.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiogenic or anxiolytic potential of this compound in mice.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle control.
-
Syringes and needles.
Methodology:
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound or vehicle. Based on amphetamine studies, a dose of 2 mg/kg could be a starting point to investigate potential anxiogenic effects.[4]
-
Test Initiation: 30 minutes post-injection, place the mouse in the center of the maze, facing one of the closed arms.
-
Data Collection: Record the animal's behavior for 5 minutes.
-
Parameters to Measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to control for locomotor effects).
-
-
Cleaning: Clean the maze thoroughly between each trial.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for behavioral artifacts.
References
- 1. Critical issues in assessing the behavioral effects of amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pemoline (2-amino-5-phenyl-1,3-oxazol-4-one)-induced self-injurious behavior: a rodent model of pharmacotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amphetamine-induced anxiety-related behavior in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral manifestations and underlying mechanisms of amphetamine in constructing animal models of mania: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pemoline alters dopamine modulation of synaptic responses of neostriatal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eneuro.org [eneuro.org]
- 12. Pemoline treatment of adolescents with attention deficit hyperactivity disorder: a short-term controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Fenozolone Stability: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results with my fenozolone solution in my experiments. Could this be a stability issue?
A1: Inconsistent results can indeed be a sign of compound instability. This compound, like many small molecules, may be susceptible to degradation in aqueous buffer solutions. This degradation can be influenced by several factors including the pH of the buffer, storage temperature, and exposure to light.[1] Any degradation would lead to a decrease in the effective concentration of the active compound, thus affecting experimental outcomes.
Q2: What are the primary factors that can affect the stability of this compound in an experimental buffer?
A2: The stability of a compound like this compound in a solution is primarily influenced by:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation. Many drugs show optimal stability within a specific pH range of 4-8.[1]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
-
Buffer Composition: Certain buffer components can interact with the compound and affect its stability.[3]
-
Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds.[1][2]
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[4]
Q3: How can I determine the stability of this compound in my specific experimental buffer?
A3: A stability study should be conducted. This involves incubating a solution of this compound in your buffer of interest under various conditions (e.g., different temperatures and time points) and then measuring the remaining concentration of the compound at each point. A detailed protocol for such a study is provided in the Troubleshooting Guide section.
Troubleshooting Guide
Issue: Loss of this compound Activity in Solution
If you suspect that your this compound solution is losing activity over time, it is crucial to systematically investigate its stability. The following is a general protocol to assess the stability of this compound in a given experimental buffer.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to determine the stability of this compound in a specific buffer by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound powder
-
High-purity water and reagents for buffer preparation
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a suitable detector (e.g., UV) and column
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Test Solution Preparation: Dilute the this compound stock solution into your experimental buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer and stability.[1]
-
Incubation: Aliquot the test solution into several vials. Incubate these vials at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each incubation temperature. Immediately quench any potential degradation by freezing the sample or mixing it with a quenching solution if necessary.
-
HPLC Analysis: Analyze the samples by a validated, stability-indicating HPLC method to determine the concentration of this compound remaining.[5]
-
Data Analysis: Plot the concentration of this compound versus time for each temperature. From this data, you can calculate the degradation rate and the half-life of this compound in your buffer.
Data Presentation
The quantitative data from your stability study should be summarized in a clear and structured table for easy comparison. Below is a hypothetical example of how to present such data.
Table 1: Hypothetical Stability of this compound (100 µM) in Phosphate-Buffered Saline (PBS, pH 7.4)
| Temperature (°C) | Time (hours) | Remaining this compound (%) | Half-life (hours) |
| 4 | 0 | 100 | \multirow{5}{}{>48} |
| 24 | 98.5 | ||
| 48 | 97.2 | ||
| Room Temp (22°C) | 0 | 100 | \multirow{5}{}{36.2} |
| 24 | 68.1 | ||
| 48 | 45.7 | ||
| 37 | 0 | 100 | \multirow{5}{*}{15.8} |
| 24 | 35.4 | ||
| 48 | 12.5 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates the general workflow for conducting a stability study of this compound in an experimental buffer.
Caption: Workflow for this compound Stability Assessment.
This compound Signaling Pathway
This compound acts as a psychostimulant by modulating catecholaminergic systems.[6][7] It functions as a norepinephrine-dopamine releasing agent (NDRA) and also inhibits their reuptake.[8][9]
Caption: this compound's Mechanism of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 7. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 8. umbrellalabs.is [umbrellalabs.is]
- 9. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Fenozolone vs. Pemoline: A Comparative Analysis of Cognitive Efficacy
A comprehensive comparison of the cognitive-enhancing effects of fenozolone and pemoline is significantly constrained by the limited availability of scientific data for this compound. Both are central nervous system stimulants with analogous mechanisms of action, yet the volume of research into their respective cognitive impacts varies substantially. This guide synthesizes the existing evidence for both compounds, underscoring the data deficit for this compound and offering a qualitative comparison based on their pharmacological profiles.
This compound: A Historical Stimulant with Scarce Data
Developed in the 1960s, this compound was marketed in France under the trade name Ordinator for indications of improving attention and reinforcing psychic activity.[1] It is no longer in production, and a thorough review of scientific literature reveals a dearth of published clinical trial data, especially concerning its effects on discrete cognitive domains.
Mechanism of Action: this compound is characterized as a norepinephrine-dopamine releasing agent (NDRA) and also functions as a reuptake inhibitor for these catecholamines.[1] This dual mechanism elevates the synaptic concentrations of dopamine and norepinephrine, neurotransmitters pivotal for the regulation of attention, alertness, and executive functions. An in-vitro study corroborated that this compound, along with pemoline, inhibits the uptake of norepinephrine and dopamine in rat brain tissue.[2]
Cognitive Efficacy: Regrettably, no clinical trials furnishing quantitative data on the efficacy of this compound in specific cognitive tasks could be identified in the accessible scientific literature. The available information is confined to its historical application for attention enhancement. A singular study employed functional magnetic resonance imaging (fMRI) to investigate its influence on cerebral motor activity, but this research did not extend to the evaluation of cognitive performance.[3]
Pemoline: A More Rigorously Investigated Psychostimulant
Pemoline has been the subject of more extensive investigation, predominantly in the context of treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and its potential to mitigate the cognitive sequelae of sleep deprivation.
Mechanism of Action: Akin to this compound, pemoline is a central nervous system stimulant that primarily functions as a dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), it augments the concentration of dopamine in the synaptic cleft.
Cognitive Efficacy: Multiple studies have assessed the impact of pemoline on cognitive performance, yielding a range of findings. The table below provides a synopsis of results from selected studies. The heterogeneity of these studies precludes a formal meta-analysis.
| Study Population | Cognitive Tasks Assessed | Key Findings | Citation(s) |
| Children with ADHD | Continuous Performance Task, various psychological tests | Both pemoline and methylphenidate produced improvements in cognitive function and behavior compared to placebo. Pemoline's effects appeared to be longer-lasting. | [4] |
| Adults with ADHD | ADHD symptom checklists, Clinical Global Impression scales | Pemoline was found to be moderately effective in reducing ADHD symptoms compared to placebo. | [5] |
| Adolescents with ADHD | ADHD rating scale | Pemoline treatment resulted in a marked response relative to placebo in reducing ADHD symptoms. | [6] |
| College students with ADHD | Retrospective chart review, Clinical Global Impression scores | Pemoline was associated with significant improvement in ADHD symptoms. | [7] |
It is critical to note that pemoline was withdrawn from the market in numerous countries due to concerns regarding hepatotoxicity.
Comparative Analysis and Future Directions
A direct quantitative comparison of the cognitive-enhancing properties of this compound and pemoline is unfeasible based on the current body of evidence. Both molecules share a congruent mechanism of action, primarily modulating dopaminergic and noradrenergic neurotransmission. This similarity in their pharmacological profiles suggests a potential overlap in their cognitive effects, with likely enhancements in domains of attention, vigilance, and executive functions.
The absence of empirical data for this compound constitutes a significant lacuna in the neuropharmacological literature. Future research, contingent upon ethical and practical considerations, would necessitate well-controlled clinical trials to assess its efficacy across a battery of standardized cognitive tasks in both healthy volunteers and specific clinical populations.
Experimental Protocols
In the absence of specific experimental protocols for cognitive studies involving this compound, a hypothetical protocol, informed by studies of other psychostimulants such as pemoline, is presented.
References
- 1. umbrellalabs.is [umbrellalabs.is]
- 2. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and this compound during hand sensorimotor tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pemoline, methylphenidate, and placebo in children with minimal brain dysfunction [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled trial of high doses of pemoline for adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pemoline treatment of adolescents with attention deficit hyperactivity disorder: a short-term controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pemoline therapy in college students with attention deficit hyperactivity disorder: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenozolone and Cyclazodone for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fenozolone and Cyclazodone, two synthetic psychoactive compounds with stimulant properties. While both substances have been subjects of scientific interest, publicly available, direct comparative studies with quantitative experimental data are limited. This document synthesizes the available information from preclinical research to offer an objective overview of their chemical properties, pharmacological profiles, and toxicological data.
Introduction and Chemical Properties
This compound and Cyclazodone are structurally related to pemoline and are classified as 4-oxazolidinone derivatives.[1][2] this compound was developed by Laboratoires Dausse in the 1960s, while Cyclazodone was developed by the American Cyanamid Company during the same period.[2][3] Both compounds have been investigated for their potential as central nervous system stimulants.[1][2]
Table 1: Chemical and Physical Properties
| Property | This compound | Cyclazodone |
| IUPAC Name | (RS)-2-ethylamino-5-phenyl-1,3-oxazol-4-one | (RS)-2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one |
| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol [4] | 216.090 g/mol [2] |
| CAS Number | 15302-16-6[4] | 14461-91-7[2] |
| Melting Point | 148°C[4] | Not available |
| Solubility | Soluble in DMSO (slightly), Methanol (slightly)[4] | Not available |
| pKa | 1.83 (Predicted)[4] | Not available |
Pharmacological Profile
Both this compound and Cyclazodone exert their stimulant effects through the modulation of monoamine neurotransmitter systems, primarily dopamine and norepinephrine. However, the precise mechanisms and potency of their actions are not fully elucidated in publicly accessible literature.
Mechanism of Action
This compound is described as a norepinephrine-dopamine releasing agent (NDRA).[5] It is believed to promote the efflux of these neurotransmitters from presynaptic vesicles into the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. Additionally, some research suggests that this compound competitively inhibits the reuptake of norepinephrine and dopamine in rat brain tissues (hypothalamus, cortex, and corpus striatum), albeit at higher concentrations than d,l-amphetamine.[6]
Cyclazodone is characterized as a centrally acting dopaminergic stimulant.[7] Its mechanism is thought to involve the inhibition of monoamine reuptake, leading to increased levels of dopamine and norepinephrine in the synapse.[8] It has been noted to have a favorable therapeutic index and margin of safety compared to pemoline in preclinical studies.[3]
Due to the limited availability of specific binding affinities and functional assay data, a direct quantitative comparison of their potency and selectivity at dopamine, norepinephrine, and serotonin transporters is not possible at this time.
Signaling Pathways
The proposed mechanisms of action for this compound and Cyclazodone can be visualized as follows:
Caption: Proposed mechanism of this compound as a monoamine releasing agent and reuptake inhibitor.
Caption: Proposed mechanism of Cyclazodone as a monoamine reuptake inhibitor.
Toxicological Data
Acute toxicity data for both compounds in mice is available.
Table 2: Acute Toxicity in Mice
| Compound | Route of Administration | LD₅₀ |
| This compound | Oral | 425 mg/kg[1] |
| Intraperitoneal | 175 mg/kg[1] | |
| Cyclazodone | Oral | Not available |
| Intraperitoneal | Not available |
It is important to note that toxicity data for Cyclazodone is sparse.[9] However, related compounds like pemoline have been associated with hepatotoxicity.[7]
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and Cyclazodone are not available in the public domain. The following are representative protocols for key assays used in the pharmacological characterization of psychostimulants.
In Vitro Neurotransmitter Uptake Inhibition Assay
This protocol describes a general method for determining the inhibitory potency of a compound on dopamine and norepinephrine transporters using a radiolabeled substrate.
Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET) are cultured in appropriate media and seeded into 96-well microplates.
-
Assay Buffer: Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing appropriate salts and glucose.
-
Compound Preparation: Prepare serial dilutions of this compound and Cyclazodone in the assay buffer.
-
Assay Performance:
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the test compound dilutions or vehicle to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to each well.
-
Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
-
Terminate the assay by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
-
Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
-
In Vitro Neurotransmitter Release Assay
This protocol outlines a general method for measuring a compound's ability to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for norepinephrine) of rodents.
-
Homogenize the brain tissue in a sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal fraction.
-
Further purify the synaptosomes using a density gradient centrifugation method.
-
-
Radiolabel Loading:
-
Resuspend the purified synaptosomes in assay buffer.
-
Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) for a specific time to allow for uptake into the vesicles.
-
-
Release Assay:
-
Wash the loaded synaptosomes to remove excess extracellular radiolabel.
-
Aliquot the synaptosomes and incubate them with various concentrations of the test compound (this compound or Cyclazodone) or vehicle.
-
After a defined incubation period, pellet the synaptosomes by centrifugation.
-
Collect the supernatant, which contains the released radiolabeled neurotransmitter.
-
-
Data Analysis:
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Basal release is determined from vehicle-treated samples, and total release is determined by lysing the synaptosomes.
-
Calculate the percentage of release induced by the test compound and determine the EC₅₀ value.
-
Conclusion
This compound and Cyclazodone are both centrally acting stimulants with primary effects on the dopaminergic and noradrenergic systems. The available literature suggests that this compound acts as a monoamine releasing agent and reuptake inhibitor, while Cyclazodone is primarily considered a reuptake inhibitor. However, a significant gap exists in the publicly available scientific literature regarding direct, quantitative comparisons of their pharmacological profiles. The provided toxicological data offers a preliminary safety assessment, but further studies are required for a comprehensive understanding. The experimental protocols outlined in this guide are representative of the methodologies that would be necessary to generate the data required for a thorough comparative analysis. Researchers are encouraged to utilize such assays to further elucidate the distinct pharmacological characteristics of these two compounds.
References
- 1. This compound [drugfuture.com]
- 2. Cyclazodone [medbox.iiab.me]
- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. This compound | 15302-16-6 [chemicalbook.com]
- 5. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 6. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
A Comparative Analysis of Fenozolone's Effects on Dopamine Release
For researchers and professionals in drug development, understanding the precise mechanism of action of psychoactive compounds is paramount. This guide provides a comparative analysis of Fenozolone, a psychostimulant developed in the 1960s, and its effects on dopamine release.[1][2] Due to the limited specific experimental data on this compound, its performance is compared with two well-characterized compounds that modulate dopamine neurotransmission through distinct mechanisms: Amphetamine, a dopamine releasing agent, and Cocaine, a dopamine reuptake inhibitor.
Overview of Dopaminergic Modulation
Dopamine (DA) is a critical neurotransmitter involved in motivation, reward, and motor control.[3][4] Its signaling is tightly regulated at the synapse, primarily by the dopamine transporter (DAT), which reabsorbs DA from the synaptic cleft back into the presynaptic neuron.[4][5] Psychoactive compounds can alter this process by either inhibiting the DAT or by promoting the non-vesicular release of DA through DAT reversal.
This compound is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Structurally related to pemoline, its mechanism is understood to involve both the inhibition of dopamine and norepinephrine uptake and the enhancement of their release.[1][6][7] However, quantitative data detailing its potency and efficacy are scarce in modern literature. An early in-vitro study suggested it inhibits dopamine uptake competitively, but at higher concentrations than amphetamine.[7]
Amphetamine serves as a classic example of a dopamine releasing agent. Its primary mechanism involves entering the presynaptic neuron, disrupting the vesicular storage of dopamine, and reversing the action of the dopamine transporter (DAT), which actively pumps dopamine out into the synaptic cleft.[8][9][10]
Cocaine acts as a dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT) from the outside, preventing it from clearing dopamine from the synapse.[11][12][13][14] This leads to an accumulation of dopamine in the synaptic cleft and prolonged signaling.[12][13][14]
Comparative Data on Dopamine Modulation
The following table summarizes the available data on the mechanisms and effects of this compound, Amphetamine, and Cocaine. The lack of specific quantitative values for this compound highlights a significant gap in the pharmacological literature.
| Compound | Primary Mechanism | Target Protein(s) | Effect on Extracellular Dopamine | Quantitative Data (Example) |
| This compound | Norepinephrine-Dopamine Releasing Agent (NDRA)[1] | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Increases release and inhibits reuptake[1][6][7] | Data not available in recent literature. |
| Amphetamine | Dopamine Releasing Agent (DRA) | Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2) | Promotes DAT-mediated reverse transport (efflux)[8][9] | Can increase basal dopamine levels 10-fold or more[9][15] |
| Cocaine | Dopamine Reuptake Inhibitor (DRI) | Dopamine Transporter (DAT) | Blocks reuptake, leading to accumulation[11][12][13] | Can increase extracellular dopamine by up to 500%[15] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key differences in the mechanisms by which these compounds affect dopamine signaling at the presynaptic terminal.
Experimental Protocols for Measuring Dopamine Release
Validating the effects of compounds like this compound requires robust experimental techniques capable of measuring real-time changes in extracellular dopamine. Two common methods are In Vivo Microdialysis and Fast-Scan Cyclic Voltammetry (FSCV).
In Vivo Microdialysis
This technique is used to measure neurotransmitter levels in the brains of awake, behaving animals.[16]
Protocol Outline:
-
Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region, such as the nucleus accumbens or striatum.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: Neurotransmitters and other molecules in the extracellular fluid diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected at regular intervals (e.g., every 10-20 minutes).
-
Compound Administration: The test compound (e.g., this compound) is administered systemically (e.g., via intraperitoneal injection) or directly through the probe.
-
Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the concentration of dopamine and its metabolites.[16]
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV offers superior temporal resolution (sub-second) compared to microdialysis, allowing for the detection of transient dopamine release events.[9]
Protocol Outline:
-
Electrode Implantation: A carbon-fiber microelectrode is implanted into the target brain region.
-
Voltage Application: A triangular voltage waveform is applied to the electrode multiple times per second (e.g., 10 Hz).
-
Dopamine Oxidation: When the voltage reaches the oxidation potential of dopamine, dopamine at the electrode surface is oxidized, generating a measurable current.
-
Stimulation & Recording: An electrical stimulating electrode is often placed to evoke dopamine release. The test compound is administered, and changes in stimulated or spontaneous dopamine release are recorded.[10]
-
Data Analysis: The resulting current is converted into dopamine concentration, providing a real-time readout of synaptic dopamine dynamics.
Conclusion
While this compound is categorized as a norepinephrine-dopamine releasing agent, a definitive validation of its effects is hampered by a lack of modern, quantitative research.[1] Based on its classification and early studies, its mechanism likely involves a combination of dopamine transporter inhibition and efflux, positioning its action as a hybrid between a pure reuptake inhibitor like cocaine and a potent releaser like amphetamine.
To fully elucidate this compound's pharmacological profile, further studies employing techniques such as in vivo microdialysis and fast-scan cyclic voltammetry are necessary. Such research would need to quantify its potency (EC50/IC50) at the dopamine transporter and its efficacy in promoting dopamine efflux compared to established reference compounds. This would provide the critical data needed for a precise comparative assessment and a deeper understanding of its therapeutic potential and abuse liability.
References
- 1. umbrellalabs.is [umbrellalabs.is]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. A Mechanism for Amphetamine-Induced Dopamine Overload | PLOS Biology [journals.plos.org]
- 6. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 7. [Effects of levophacetoperane, pemoline, this compound, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Amphetamine Action Revealed in Mice Lacking the Dopamine Transporter | Journal of Neuroscience [jneurosci.org]
- 10. Amphetamine Paradoxically Augments Exocytotic Dopamine Release and Phasic Dopamine Signals | Journal of Neuroscience [jneurosci.org]
- 11. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 14. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
Fenozolone: An In Vitro Comparative Analysis with Other Norepinephrine-Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of fenozolone with other prominent norepinephrine-dopamine reuptake inhibitors (NDRAs). Due to the limited availability of public data for this compound, this document focuses on presenting available data for well-characterized NDRAs like bupropion and methylphenidate to offer a comparative context. All quantitative data is supported by detailed experimental methodologies, and key concepts are visualized to facilitate understanding.
Comparative Analysis of In Vitro Potency
The primary mechanism of action for NDRAs is the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This inhibition leads to increased extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, enhancing noradrenergic and dopaminergic neurotransmission.[1][2] The potency of these drugs is typically measured by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) at these transporters.
| Compound | Transporter | IC50 (nM) | Assay System | Reference |
| This compound | hNET | Data not available | ||
| hDAT | Data not available | |||
| Bupropion | hNET | 520 | HEK293 cells | |
| hDAT | 58 | HEK293 cells | [3] | |
| d-Methylphenidate | hNET | 244 | Rat brain membranes | [4] |
| hDAT | 33 | Rat brain membranes | [4] | |
| l-Methylphenidate | hNET | 5100 | Rat brain membranes | [4] |
| hDAT | 540 | Rat brain membranes | [4] | |
| Racemic Methylphenidate | hNET | 339 | Human and canine kidney cells | [4] |
| hDAT | 34 | Human and canine kidney cells | [4] |
IC50 values can vary depending on the specific experimental conditions and assay systems used.
Experimental Protocols
The following is a representative protocol for an in vitro neurotransmitter uptake assay using synaptosomes, a common method for characterizing the potency of NDRAs.
Protocol: In Vitro Neurotransmitter Uptake Assay in Rat Brain Synaptosomes
1. Preparation of Synaptosomes:
-
Isolate crude synaptosomes from specific rat brain regions (e.g., striatum for DAT and cortex or hypothalamus for NET).
-
Homogenize the brain tissue in a suitable buffer (e.g., ice-cold 0.32 M sucrose solution).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.
2. Neurotransmitter Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound (e.g., this compound, bupropion, or methylphenidate) or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter ([³H]norepinephrine or [³H]dopamine) at a concentration close to its Michaelis-Menten constant (Km).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor for the respective transporter (e.g., desipramine for NET, GBR 12909 for DAT).
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that produces 50% inhibition of neurotransmitter uptake, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the fundamental mechanism of norepinephrine and dopamine reuptake inhibition by NDRAs and a typical experimental workflow for determining their in vitro potency.
Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).
Caption: Experimental Workflow for In Vitro Neurotransmitter Uptake Assay.
References
- 1. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Prediction of Drug-Drug Interactions with Bupropion and Its Metabolites as CYP2D6 Inhibitors Using a Physiologically-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenozolone and Traditional Stimulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the psychostimulant Fenozolone against traditional stimulants, primarily amphetamine and methylphenidate. Due to this compound's withdrawal from many markets, direct comparative clinical trial data is scarce. This analysis, therefore, synthesizes available pharmacological data to offer an objective overview of their respective mechanisms, efficacy, and safety profiles.
Overview and Chemical Class
This compound is a central nervous system (CNS) stimulant belonging to the 4-oxazolidinone class, structurally related to pemoline.[1] Developed in the 1960s, it was prescribed to improve attention and combat fatigue.[1] Traditional stimulants, such as amphetamine and methylphenidate, are phenethylamine and piperidine derivatives, respectively.[2][3] They are established first-line treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][4]
Mechanism of Action: A Divergence in Synaptic Activity
While all three compounds increase the synaptic availability of dopamine (DA) and norepinephrine (NE), their underlying mechanisms differ significantly.
-
This compound : Believed to act as a norepinephrine-dopamine releasing agent (NDRA), this compound is also thought to inhibit the reuptake of these catecholamines.[5][6] An important distinction is its minimal sympathomimetic activity, suggesting a reduced impact on the peripheral nervous system compared to amphetamines.[7]
-
Amphetamine : Exerts its effects through a multi-faceted mechanism. It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to competitive inhibition of neurotransmitter reuptake.[8] Crucially, it also promotes the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synapse and inhibits the vesicular monoamine transporter 2 (VMAT2), which increases cytosolic neurotransmitter concentrations.[4][9][10]
-
Methylphenidate : Primarily functions as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[2][11] It blocks DAT and NET, which increases the concentration and duration of these neurotransmitters in the synaptic cleft.[2][12] Unlike amphetamine, its effect on reverse transport is minimal.[2]
Comparative Pharmacokinetics
The pharmacokinetic profiles of these stimulants influence their dosing schedules and duration of action. Data for this compound is limited and derived from older studies.
| Parameter | This compound | Amphetamine | Methylphenidate |
| Bioavailability | Readily absorbed from GI tract[13] | ~75% (oral) | 11-52% (oral)[2] |
| Protein Binding | ~50%[13] | 15-40% | 10-33%[2] |
| Metabolism | Hepatic[13] | Hepatic (CYP2D6 and others)[14] | Primarily by hydrolysis (CES1A1)[2][14] |
| Elimination Half-life | 7-12 hours[13][15] | 9-14 hours (d-amphetamine) | 2-3 hours (immediate release)[2] |
| Excretion | Primarily renal[13] | Primarily renal | Primarily renal (as ritalinic acid)[14] |
Efficacy and Clinical Applications
Direct, head-to-head efficacy trials involving this compound and modern stimulants are not available. The comparison is based on historical applications and data from extensive clinical trials for amphetamine and methylphenidate.
-
This compound : Was indicated for conditions involving fatigue and lack of focus.[1] One study using fMRI showed that a single dose of this compound could modulate cerebral motor activity in healthy subjects, suggesting an impact on motor control and focus.[5]
-
Traditional Stimulants : Amphetamine and methylphenidate are highly effective for the treatment of ADHD.[16] Meta-analyses suggest that approximately 80% of children with ADHD show symptomatic improvement with stimulant medication.[3][16] Some comparative analyses have found amphetamine formulations to be moderately more efficacious than methylphenidate for treating ADHD symptoms.[17][18]
A network meta-analysis of medications for ADHD in adults found that amphetamines were highly effective in improving core symptoms (Standardised Mean Difference [SMD] −0.79), with methylphenidate showing moderate improvement (SMD -0.49).[19]
Safety and Side Effect Profile
The safety profiles of these compounds show significant differences, most notably the hepatotoxicity associated with this compound and its structural analog, pemoline.
| Side Effect Category | This compound | Amphetamine | Methylphenidate |
| Common | Insomnia, decreased appetite, irritability, headache, abdominal pain[13][20] | Decreased appetite, insomnia, weight loss, headache, irritability, dry mouth[4] | Decreased appetite, insomnia, abdominal pain, headache[11] |
| Cardiovascular | Minimal sympathomimetic effects reported[7] | Increased blood pressure and heart rate, palpitations[4] | Increased blood pressure and heart rate[11] |
| Psychiatric | Nervousness, euphoria, depression[13] | Restlessness, anxiety, potential for psychosis or mania[4] | Anxiety, irritability, potential for psychosis or mania |
| Severe/Boxed Warnings | Hepatotoxicity (liver failure) , leading to market withdrawal[20] | High potential for abuse and dependence; risk of serious cardiovascular events[4] | High potential for abuse and dependence[2] |
Representative Experimental Protocol: Preclinical Assessment of Stimulant Efficacy
To directly compare the efficacy of these compounds, a preclinical study could be designed to assess their effects on attention and locomotor activity in a rodent model.
Objective: To compare the effects of this compound, d-amphetamine, and methylphenidate on attention and hyperactivity in Spontaneously Hypertensive Rats (SHR), a common animal model of ADHD.
Methodology:
-
Subjects: Male Spontaneously Hypertensive Rats (n=10 per group) and a Wistar-Kyoto (WKY) control group.
-
Drug Administration: this compound, d-amphetamine, methylphenidate, or vehicle administered intraperitoneally (IP) 30 minutes before testing. Doses to be determined from literature or preliminary dose-response studies.
-
Five-Choice Serial Reaction Time Task (5-CSRTT): To assess attention and impulsivity. Rats are trained to detect a brief visual stimulus in one of five apertures to receive a reward. Key metrics include accuracy, omissions (inattention), and premature responses (impulsivity).
-
Open Field Test: To measure locomotor activity. Rats are placed in an open arena, and their movement (distance traveled, rearing) is tracked via video for 60 minutes. This assesses general hyperactivity and stimulant-induced stereotypy.
-
Data Analysis: Data from the 5-CSRTT (accuracy, omissions) and Open Field Test (total distance) will be analyzed using a two-way ANOVA (Treatment x Strain) followed by post-hoc tests to compare drug effects against vehicle in both SHR and WKY rats.
Conclusion
This compound is a psychostimulant with a mechanism centered on dopamine and norepinephrine release and reuptake inhibition, but with reportedly fewer peripheral sympathomimetic effects than traditional stimulants. However, its clinical use was curtailed by severe hepatotoxicity, a risk that is not prominent with amphetamine or methylphenidate. While amphetamine and methylphenidate have well-established efficacy and safety profiles for treating ADHD and narcolepsy, the therapeutic potential of this compound is overshadowed by its safety concerns. Future research into novel stimulants may benefit from exploring compounds that separate central efficacy from peripheral and organ-specific toxicity, a profile that this compound partially exhibited but ultimately failed to deliver safely.
References
- 1. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. umbrellalabs.is [umbrellalabs.is]
- 6. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 7. Pemoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 12. psychscenehub.com [psychscenehub.com]
- 13. mims.com [mims.com]
- 14. The Pharmacokinetics and Pharmacogenomics of Psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pemoline - Wikipedia [en.wikipedia.org]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Comparing the efficacy of stimulants for ADHD in children and adolescents using meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparing the efficacy of stimulants for ADHD in children and adolescents using meta-analysis [crd.york.ac.uk]
- 19. Amphetamines probably the best first-choice treatment for adults with ADHD [evidence.nihr.ac.uk]
- 20. google.com [google.com]
A Comparative Neurochemical Analysis of Fenozolone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurochemical profiles of the psychostimulant Fenozolone and its structural analogs. While quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its mechanism of action and compares it with related compounds for which experimental data have been published.
Introduction to this compound and its Analogs
This compound is a central nervous system stimulant developed in the 1960s.[1] Structurally related to pemoline, it belongs to the 2-amino-5-aryloxazoline class of compounds.[2] These substances are known for their effects on monoaminergic systems, particularly dopamine and norepinephrine. This guide will focus on comparing the neurochemical properties of this compound with its key analogs:
-
Pemoline: A well-known stimulant previously used for ADHD and narcolepsy.
-
Cyclazodone: A more potent derivative of pemoline.
-
4-Methylaminorex (4-MAR): A potent stimulant with a history of recreational use.
Mechanism of Action: Effects on Monoamine Systems
This compound and its analogs primarily exert their stimulant effects by modulating the activity of dopamine (DA) and norepinephrine (NE) in the brain. The primary mechanisms involved are the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals.
This compound is characterized as a norepinephrine-dopamine releasing agent (NDRA) and a competitive inhibitor of both norepinephrine and dopamine uptake.[3] This dual action leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.
The general signaling pathway influenced by these compounds is illustrated below. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), or by promoting the efflux of DA and NE, these drugs increase the availability of these neurotransmitters to bind to their respective postsynaptic receptors.
Caption: General mechanism of action of this compound and its analogs on dopaminergic and noradrenergic synapses.
Comparative Neurochemical Data
The following table summarizes the available quantitative data on the interaction of this compound's analogs with monoamine transporters. This data is primarily derived from in vitro studies, such as radioligand binding assays and synaptosome uptake assays.
| Compound | DAT (IC₅₀/Kᵢ) | NET (IC₅₀/Kᵢ) | SERT (IC₅₀/Kᵢ) | Primary Mechanism | Reference |
| This compound | Not Reported | Not Reported | Not Reported | Releaser/Reuptake Inhibitor | [3] |
| Pemoline | Not Reported | Not Reported | Not Reported | Releaser/Reuptake Inhibitor | [1] |
| Cyclazodone | Not Reported | Not Reported | Not Reported | Releaser/Reuptake Inhibitor | [4] |
| 4-Methylaminorex | Potent Inhibitor | Potent Inhibitor | Weak Inhibitor | Releaser/Reuptake Inhibitor | [5] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values are measures of a drug's potency in inhibiting a particular biological function. Lower values indicate higher potency.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter.
-
Objective: To measure the binding affinity (Kᵢ) of this compound and its analogs to dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the transporter of interest or from specific brain regions (e.g., striatum for DAT) are prepared by homogenization and centrifugation.[6]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[7]
-
Synaptosome Uptake Assays
These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.
-
Objective: To determine the potency (IC₅₀) of this compound and its analogs to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
-
Methodology:
-
Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents.[8]
-
Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound.
-
Uptake Termination: The uptake process is stopped by rapid filtration or centrifugation.
-
Detection: The amount of radioactivity accumulated inside the synaptosomes is measured.
-
Data Analysis: The IC₅₀ value is determined by plotting the inhibition of neurotransmitter uptake against the concentration of the test compound.
-
The general workflow for a synaptosome uptake assay is depicted below.
Caption: A simplified workflow for a synaptosome neurotransmitter uptake assay.
Conclusion
This compound and its analogs represent a class of psychostimulants that primarily target the dopamine and norepinephrine systems through a combination of reuptake inhibition and neurotransmitter release. While a detailed quantitative comparison is hampered by the limited availability of data for this compound itself, the information available for its analogs, such as 4-methylaminorex, indicates a potent interaction with DAT and NET. Further research employing standardized methodologies, such as those outlined in this guide, is necessary to fully elucidate the comparative neurochemical profiles of these compounds. This will be crucial for understanding their therapeutic potential and abuse liability.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Characterization of a novel and potentially lethal designer drug (±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR, or ‘Serotoni’) - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]
Validating the Behavioral Effects of Fenozolone in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Fenozolone in rats, juxtaposed with commonly studied psychostimulants, d-amphetamine and methylphenidate. Due to the limited availability of direct experimental data for this compound in rats, this document leverages data from the structurally similar compound 4-methylaminorex to provide a potential behavioral profile, a necessary extrapolation that should be empirically verified.
This compound, a pemoline-like stimulant developed in the 1960s, is categorized as a norepinephrine-dopamine releasing agent (NDRA) and also inhibits the reuptake of these catecholamines and, to a lesser extent, serotonin.[1][2] Its structural analogues, such as 4-methylaminorex, have been shown to increase locomotor activity and induce stereotyped behaviors in rats through actions on the dopamine system.[1]
Comparative Behavioral Effects
The following tables summarize the quantitative data on the key behavioral effects of psychostimulants in rats. It is critical to note that the data for this compound is inferred from studies on 4-methylaminorex due to a lack of direct published findings.
Table 1: Effects on Locomotor Activity in Rats
| Compound | Dose Range (mg/kg, s.c.) | Peak Effect | Notes |
| This compound (inferred from 4-methylaminorex) | 0.3 - 3 | Dose-dependent increase | At 10 mg/kg, an initial increase is followed by stereotypy, then a rebound in locomotor activity.[1] |
| d-Amphetamine | 0.5 - 2.0 | Dose-dependent increase | Higher doses (e.g., 5.0 mg/kg) lead to the emergence of stereotyped behaviors that compete with locomotion.[3] |
| Methylphenidate | 2.5 - 30 | Dose-dependent increase | Higher doses can also induce stereotypies that may reduce locomotor counts.[4] |
Table 2: Effects on Stereotyped Behavior in Rats
| Compound | Dose Range (mg/kg, s.c.) | Observed Behaviors | Notes |
| This compound (inferred from 4-methylaminorex) | 10 | Continuous sniffing, chewing, head bobbing | Emerges after an initial increase in locomotor activity.[1] |
| d-Amphetamine | 5.0 | Repetitive sniffing | A characteristic stereotyped behavior at this dose.[4] |
| Methylphenidate | 30 | Perseverative gnawing | Different qualitative stereotypy compared to d-amphetamine.[4] |
Table 3: Drug Discrimination in Rats
| Training Drug (Dose, mg/kg) | Test Compound | Generalization | ED50 (mg/kg) |
| d-Amphetamine (1.0) | This compound | Data not available | Data not available |
| d-Amphetamine (1.0) | 4-methylaminorex | Full | ~0.3 - 1.0 (isomer dependent) |
| d-Amphetamine (1.0) | Cocaine | Full | ~1.0 - 3.0 |
| Cocaine (10) | Methylphenidate | Full | ~1.0 - 3.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Locomotor Activity Assessment
Objective: To quantify the stimulant effects of a compound on spontaneous motor activity.
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with a grid of infrared beams to automatically track horizontal and vertical movements. Alternatively, a video tracking system can be used.
Procedure:
-
Habituation: Rats are individually placed in the open-field arena for a 30-60 minute habituation period to allow for acclimation to the novel environment.
-
Administration: Following habituation, rats are removed, administered the test compound (e.g., this compound, d-amphetamine, methylphenidate) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal), and immediately returned to the arena.
-
Data Collection: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded continuously for a set period (e.g., 60-120 minutes).
-
Data Analysis: The data is typically binned into time blocks (e.g., 5-10 minutes) to analyze the time course of the drug's effect. Total activity over the session is also compared between treatment groups.
Stereotypy Assessment
Objective: To qualitatively and quantitatively assess repetitive, non-goal-directed behaviors induced by high doses of psychostimulants.
Apparatus: Standard rat cages or clear observation chambers.
Procedure:
-
Administration: Rats are administered a high dose of the test compound or vehicle.
-
Observation: At predetermined time intervals (e.g., every 10 minutes for 2 hours), a trained observer, blind to the treatment conditions, rates the intensity of stereotyped behaviors.
-
Rating Scale: A common rating scale is as follows:
-
0: Asleep or stationary
-
1: Active, normal grooming
-
2: Hyperactive, increased sniffing
-
3: Stereotyped sniffing, head movements
-
4: Continuous sniffing, licking, or gnawing of a specific area
-
5: Intense, focused stereotypy (licking or gnawing) that is difficult to disrupt
-
-
Data Analysis: The stereotypy scores are analyzed over time to determine the onset, peak effect, and duration of the behavioral response.
Drug Discrimination Paradigm
Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Rats are trained to press one lever ("drug lever") to receive a food reward after being administered a specific training drug (e.g., d-amphetamine, 1 mg/kg). On alternate days, they are trained to press the other lever ("vehicle lever") for a reward after a vehicle injection. Training continues until rats reliably press the correct lever.
-
Testing: Once trained, test sessions are conducted where rats are administered a novel compound (e.g., this compound) or a different dose of the training drug.
-
Data Collection: The percentage of responses on the drug-appropriate lever and the rate of responding are the primary measures.
-
Data Analysis: Full generalization is considered to have occurred if the animal makes ≥80% of its responses on the drug-associated lever. The ED50 value, the dose at which the test drug produces 50% drug-lever responding, is calculated to determine its potency relative to the training drug.[5][6]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Evaluating Psychostimulant Effects in Rats
Caption: Workflow for psychostimulant evaluation.
References
- 1. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Disposition of cis- para-Methyl-4-Methylaminorex (cis-4,4'-DMAR) and Its Potential Metabolites after Acute and Chronic Treatment in Rats: Correlation with Central Behavioral Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of psychomotor stimulants on stereotypy and locomotor activity in socially-deprived and control rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereotyped behavior: effects of d-amphetamine and methylphenidate in the young rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fenozolone: A Comparative Analysis of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Receptor Binding Affinities
While specific Ki or IC50 values for Fenozolone are not available, research indicates it competitively inhibits the uptake of norepinephrine and dopamine.[1][2] To provide a quantitative context, the following table summarizes the binding affinities (Ki in nM) of other common psychostimulants for the human dopamine, norepinephrine, and serotonin transporters. A lower Ki value signifies a higher binding affinity.
| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |
| This compound | Data not available | Data not available | Data not available |
| d-Amphetamine | ~500 | ~100 | 20,000 - 40,000 |
| Methylphenidate | ~100 | ~100 | ~100,000 |
| Cocaine | 200 - 700 | 200 - 700 | 200 - 700 |
Note: The Ki values presented are approximate and can vary based on experimental conditions.
Signaling Pathways
The primary mechanism of action for this compound and related psychostimulants involves the blockade of monoamine transporters. This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.
Experimental Protocols
A standard method to determine the binding affinity of a compound for monoamine transporters is the in vitro competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporter.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
Radioligand: A specific tritiated ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test Compound: this compound or other compounds of interest.
-
Reference Compound: A known high-affinity ligand for the respective transporter (e.g., GBR 12909 for DAT, desipramine for NET, imipramine for SERT).
-
Assay Buffer: Typically a Tris-based buffer containing appropriate salts (e.g., NaCl, KCl, MgCl₂), pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add a high concentration of the reference compound, radioligand, and membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Conclusion
This compound is understood to function as a norepinephrine-dopamine releasing agent by inhibiting their respective transporters, with an additional effect on the serotonin transporter. Due to the lack of publicly available quantitative binding affinity data, a direct comparison with other psychostimulants on a quantitative basis is not possible at this time. The provided comparative data for other well-known stimulants, along with the detailed experimental protocol, offers a valuable framework for researchers aiming to characterize the receptor binding profile of this compound and similar compounds. Further experimental investigation is required to definitively determine the binding affinities of this compound and to fully elucidate its pharmacological profile.
References
Safety Operating Guide
Navigating the Safe Disposal of Fenozolone: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Fenozolone, a psychoactive stimulant, while adhering to the highest safety standards.
Core Principles of this compound Waste Management
The fundamental principle for the disposal of this compound is the avoidance of environmental contamination and exposure to personnel. Under no circumstances should this compound or its contaminated materials be discharged into sewer systems or disposed of in regular waste streams.[1] The primary recommended methods for disposal are through a licensed chemical destruction facility or by controlled incineration.
Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal. Below is a summary of this compound's key characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.23 g/mol [2] |
| Appearance | White to Off-White Solid[2][3] |
| Melting Point | 148°C[3][4] |
| Boiling Point | 306.8 ± 45.0 °C (Predicted)[3] |
| Solubility | Soluble in DMSO[4][5] |
| Decomposition | Unstable under acidic conditions[4] |
| Toxicity | LD50 in white mice: 0.425 g/kg (oral)[3] |
Step-by-Step Disposal Procedures
Adherence to a strict, procedural approach is critical for the safe disposal of this compound waste. The following steps provide a clear workflow for researchers.
Step 1: Segregation and Collection of this compound Waste
-
Identify all this compound waste streams: This includes pure this compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.
-
Use designated, compatible waste containers: All this compound waste should be collected in clearly labeled, sealed, and puncture-proof containers.
-
Properly label all waste containers: The label should clearly state "Hazardous Waste: this compound" and include the date of accumulation.
Step 2: On-site Neutralization (Acid Hydrolysis)
While controlled incineration is the preferred method, in-lab neutralization through acid hydrolysis can be considered for small quantities, which converts this compound to 5-phenyl-2,4-oxazolidinedione.[4] This procedure should only be performed by trained personnel in a properly ventilated fume hood with appropriate PPE.
Experimental Protocol: Acid Hydrolysis of this compound
-
Preparation: In a fume hood, prepare a dilute solution of hydrochloric acid (e.g., 1 M HCl). The exact concentration and volume will depend on the amount of this compound to be neutralized. A stoichiometric excess of acid is recommended.
-
Reaction: Slowly and carefully add the this compound waste to the acidic solution while stirring. Monitor the reaction for any signs of gas evolution or excessive heat generation.
-
Verification: After the reaction is complete, the resulting solution should be analyzed (e.g., by HPLC) to ensure the complete degradation of this compound.
-
Disposal of Hydrolyzed Product: The resulting solution, containing the degradation product, should still be treated as chemical waste and disposed of through a licensed waste contractor.
Step 3: Off-site Disposal
For larger quantities of this compound waste or when in-lab neutralization is not feasible, off-site disposal is mandatory.
-
Engage a Licensed Chemical Waste Disposal Company: Contact your institution's environmental health and safety (EHS) office to arrange for pickup by a certified hazardous waste contractor.
-
Controlled Incineration: The most effective method for the complete destruction of this compound is controlled incineration with flue gas scrubbing.[1] This process ensures that no harmful decomposition products are released into the atmosphere.
Disposal of Empty Containers
Containers that have held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from each rinse must be collected and treated as hazardous waste.
-
Render Unusable: After triple rinsing, puncture the container to prevent reuse.[1]
-
Final Disposal: The decontaminated and punctured container can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these detailed procedures and understanding the underlying chemical properties and risks, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Fenozolone
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Fenozolone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
This compound: Key Safety Information
This compound is a psychoactive stimulant that requires careful handling due to its potential health effects.[1] It is harmful if swallowed and may cause a range of adverse effects, including damage to the central nervous system, liver, and heart, as well as potential reproductive and teratogenic effects.[2][3]
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2][4] |
| Molecular Weight | 204.22 g/mol | [2][5] |
| Appearance | White to Off-White Solid | [2][6] |
| Melting Point | 148°C | [4][7] |
| Flammability | Not flammable | [2] |
| Explosion Hazard | Does not present an explosion hazard | [2] |
| Solubility | Slightly soluble in DMSO and Methanol; Soluble in Benzene; Insoluble in water |[4][7] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The level of PPE may vary based on the specific task being performed.
| PPE Component | Standard Handling Operations | Spill & Emergency Situations |
| Gloves | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended)[8][9] | Heavy rubber gloves (double-gloving required)[2] |
| Eye/Face Protection | Safety glasses with side shields or safety goggles[2] | Goggles and a face shield or a full face-piece respirator[9] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs[8] | Chemical-resistant suit or apron with rubber boots[2] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust may be generated[2] | NIOSH-approved self-contained breathing apparatus (SCBA) or respirator[2] |
Standard Operating Procedure for Handling this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.
Preparation and Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Work in a designated area equipped with a chemical fume hood, eyewash station, and safety shower.[2]
-
Ensure proper ventilation, such as local exhaust ventilation, is operational to control airborne levels.[2]
-
Assemble all necessary equipment and reagents before starting.
-
Don the required PPE as specified in the table above.[8]
-
-
Handling:
-
Post-Handling:
Emergency Procedures
Immediate and correct response to an emergency is critical.
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[2]
-
Wearing appropriate emergency PPE, contain the spill.[2]
-
Carefully collect the spilled solid, avoiding dust generation.[2]
-
Place the collected material into a sealed, labeled chemical waste container for disposal.[2]
-
Decontaminate the spill area thoroughly.
-
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation:
-
Keep solid waste, contaminated labware (e.g., gloves, wipes), and liquid waste in separate, dedicated containers.
-
-
Containment:
-
All waste must be collected in containers that are chemically compatible, properly sealed, and clearly labeled as "Hazardous Waste: this compound".[2]
-
-
Environmental Precaution:
-
Final Disposal:
-
Disposal must be conducted through a licensed chemical waste management company and in strict accordance with all local, state, and federal regulations.[2]
-
While small quantities may sometimes be disposed of with household waste, this must be confirmed and carried out according to official regulations.[2]
-
References
- 1. Ordinator® (this compound), from Laboratoires Dausse (Paris), 1972 - Oncowitan [oncowitan.com]
- 2. venogen.com [venogen.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. This compound | 15302-16-6 [chemicalbook.com]
- 5. This compound | C11H12N2O2 | CID 135436543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Buy this compound | 15302-16-6 | >98% [smolecule.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. Fentanyl: Emergency Responders at Risk | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
